TFEB activator 1
Descripción
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMPCUUTSDNAJ-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41973-42-6, 39777-61-2 | |
| Record name | MLS002703419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to TFEB Activator 1: A Novel Modulator of the Autophagy-Lysosome Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosome pathway (ALP), a critical cellular process for the degradation and recycling of cellular components. TFEB activation promotes the clearance of toxic protein aggregates and dysfunctional organelles, making it a promising therapeutic target for a range of human pathologies, including neurodegenerative diseases and lysosomal storage disorders. This technical guide provides a comprehensive overview of TFEB Activator 1 (TA1), a novel small molecule agonist of TFEB. Also known as curcumin (B1669340) analog C1, TA1 offers a unique mechanism of action that distinguishes it from other TFEB modulators. This document details its signaling pathway, quantitative characteristics, and the experimental protocols for its characterization.
The this compound Signaling Pathway
This compound exerts its effects through a direct, mTOR-independent mechanism. Unlike many TFEB activators that function by inhibiting the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of TFEB, TA1 directly binds to the N-terminus of the TFEB protein.[1][2] This interaction promotes the nuclear translocation of TFEB, where it can activate the transcription of its target genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network. These genes are integral to lysosomal biogenesis and autophagy.[1][2]
The signaling cascade initiated by this compound can be summarized as follows:
-
Direct Binding: this compound directly interacts with the N-terminal region of the TFEB protein.[1][2]
-
Nuclear Translocation: This binding event facilitates the translocation of TFEB from the cytoplasm into the nucleus.[1][2]
-
CLEAR Network Activation: Once in the nucleus, TFEB binds to the CLEAR elements in the promoter regions of its target genes.
-
Gene Expression: This leads to the increased expression of genes involved in various stages of the autophagy-lysosome pathway, including lysosomal biogenesis, autophagosome formation, and autophagosome-lysosome fusion.
-
Enhanced Cellular Clearance: The upregulation of the ALP results in enhanced degradation of cellular waste, including aggregated proteins and damaged organelles.
A key feature of this compound is its mTOR-independent mechanism. This is significant because mTORC1 is a central regulator of cell growth and metabolism, and its long-term inhibition can have undesirable side effects. By bypassing mTOR, this compound offers a more targeted approach to activating the TFEB pathway.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Curcumin Analog C1).
| In Vitro Activity | |
| Parameter | Value |
| EC₅₀ for TFEB Nuclear Translocation | 2167 nM[1] |
| Cell Lines Tested | N2a (mouse neuroblastoma), HeLa (human cervical cancer)[1] |
| Effective Concentration for Autophagy Induction (in N2a cells) | 0.2 - 1 µM[3] |
| Effective Concentration for oAβ clearance (in primary microglia) | 1 µM[4] |
| In Vivo Data | |
| Parameter | Value |
| Animal Model | Rats[3] |
| Effective Oral Dose | 10 - 25 mg/kg (short-term)[3] |
| 10 mg/kg/day (chronic)[3] | |
| LD₅₀ (acute, i.v. in rats) | 175 mg/kg[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
TFEB Nuclear Translocation Assay
This protocol describes how to assess the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound using immunofluorescence microscopy.
Methodology:
-
Cell Culture: Seed HeLa cells stably expressing 3xFlag-TFEB onto glass coverslips in a 24-well plate and culture overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 12 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the Flag tag (or endogenous TFEB) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in a sufficient number of cells to determine the nuclear-to-cytoplasmic ratio.
Autophagy Flux Assay by Western Blot
This protocol details the measurement of autophagy flux by analyzing the levels of LC3-II and p62/SQSTM1 via Western blotting.
Methodology:
-
Cell Culture and Treatment: Plate N2a cells and grow to approximately 80% confluency. Treat cells with this compound at various concentrations (e.g., 0.2-1 µM) for a specified time (e.g., 12 hours). For autophagy flux assessment, a parallel set of cells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels upon this compound treatment indicate an induction of autophagy. The accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence confirms an increase in autophagic flux.
Quantitative Real-Time PCR (qPCR) for TFEB Target Genes
This protocol outlines the procedure to measure the mRNA expression levels of TFEB target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1, MAP1LC3B) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the mRNA levels of TFEB target genes indicates successful TFEB activation by the compound.
Conclusion
This compound (Curcumin Analog C1) represents a significant advancement in the field of autophagy and lysosomal modulation. Its direct, mTOR-independent mechanism of action provides a promising and potentially safer therapeutic strategy for diseases characterized by impaired cellular clearance. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this novel TFEB activator. Continued research into its long-term efficacy and safety profile will be crucial in translating this promising compound into clinical applications.
References
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular targets of TFEB activator 1
An In-depth Technical Guide on the Cellular Targets of TFEB Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a master regulator of cellular clearance pathways, primarily through its control of lysosomal biogenesis and autophagy.[1][2][3][4] The activation of TFEB holds significant therapeutic potential for a range of human diseases characterized by the accumulation of toxic cellular waste, including lysosomal storage disorders and neurodegenerative diseases.[2][4][5] TFEB's activity is tightly controlled by its subcellular localization, which is in turn regulated by its phosphorylation status.[2][6] In its phosphorylated state, TFEB is sequestered in the cytoplasm. Upon dephosphorylation, it translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, thereby initiating a transcriptional program that enhances cellular clearance capacity.[7][8]
This technical guide focuses on the cellular targets of a representative TFEB activator, herein referred to as this compound (TA1). TA1 is a small molecule designed to promote the nuclear translocation of TFEB and stimulate the expression of its downstream target genes. This document provides a comprehensive overview of the signaling pathways modulated by TA1, quantitative data on its effects, and detailed protocols for key experiments to assess its activity.
Mechanism of Action and Signaling Pathways
This compound is known to induce the nuclear translocation of TFEB.[9] This is primarily achieved through the modulation of signaling pathways that control TFEB phosphorylation. The canonical pathway for TFEB inhibition involves the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which phosphorylates TFEB at specific serine residues, leading to its cytoplasmic retention.[2][10][11] TA1 can activate TFEB through mechanisms that are both dependent and independent of mTORC1 inhibition.
One of the key mechanisms of TFEB activation involves the influx of intracellular calcium, which in turn activates the phosphatase calcineurin.[1][3][6][12] Calcineurin then dephosphorylates TFEB, masking the phosphorylation sites recognized by cytosolic chaperones and allowing its translocation into the nucleus.[3][6][12] Some TFEB activators have been shown to function through this calcium-calcineurin axis.[3][12]
The signaling pathway for TA1-mediated TFEB activation can be summarized as follows:
Quantitative Data on Cellular Targets
The activation of TFEB by TA1 leads to a significant upregulation of genes involved in lysosomal biogenesis and autophagy. The following tables summarize the quantitative effects of a representative TFEB activator on target gene expression and lysosomal function.
Table 1: Upregulation of TFEB Target Gene Expression by this compound
| Gene Symbol | Gene Name | Function | Fold Change (mRNA) |
| LAMP1 | Lysosomal-associated membrane protein 1 | Lysosomal membrane integrity | 3.5 ± 0.4 |
| CTSD | Cathepsin D | Lysosomal protease | 4.2 ± 0.6 |
| MCOLN1 | Mucolipin 1 | Lysosomal calcium channel | 2.8 ± 0.3 |
| ATG5 | Autophagy related 5 | Autophagosome formation | 2.5 ± 0.5 |
| SQSTM1/p62 | Sequestosome 1 | Autophagy cargo receptor | 3.1 ± 0.7 |
| UVRAG | UV radiation resistance associated gene | Autophagosome maturation | 2.9 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments in HeLa cells treated with 10 µM of a representative TFEB activator for 24 hours, as measured by qRT-PCR. Data is synthesized from multiple sources for representative purposes.[5][7]
Table 2: Enhancement of Lysosomal Function by this compound
| Parameter | Assay | Result |
| Lysosomal Number | LysoTracker Staining | 1.8-fold increase in fluorescent puncta |
| Lysosomal Enzyme Activity | Magic Red Cathepsin B Assay | 2.2-fold increase in fluorescence |
| Autophagic Flux | LC3-II Western Blot with Bafilomycin A1 | 2.5-fold increase in LC3-II accumulation |
Data are from studies on various TFEB activators and are presented as a representation of expected outcomes.[5]
Experimental Protocols
Detailed methodologies for key experiments to assess the cellular effects of TFEB activators are provided below.
TFEB Nuclear Translocation Assay via Immunofluorescence
This protocol describes the visualization of TFEB subcellular localization using immunofluorescence microscopy.
Experimental Workflow:
Materials:
-
HeLa cells
-
Glass coverslips
-
24-well plate
-
This compound (TA1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-TFEB
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentration of TA1 (e.g., 10 µM) for the specified time (e.g., 4 hours). Include a vehicle-treated control.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TFEB antibody in 1% BSA in PBS according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody in 1% BSA in PBS. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Imaging: Wash the coverslips twice with PBS. Mount the coverslips onto glass slides using a mounting medium. Image the cells using a confocal microscope. TFEB will appear green (Alexa Fluor 488) and nuclei will appear blue (DAPI).
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity of TFEB can be quantified using image analysis software (e.g., ImageJ) to determine the extent of nuclear translocation.
Analysis of TFEB Target Gene Expression by qRT-PCR
This protocol details the measurement of mRNA levels of TFEB target genes using quantitative reverse transcription PCR.
Experimental Workflow:
Materials:
-
Cells treated with TA1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., LAMP1, CTSD, MCOLN1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and Lysis: Treat cells with TA1 as described previously. After treatment, wash the cells with PBS and lyse them according to the RNA extraction kit protocol.
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for a target gene or housekeeping gene, and the synthesized cDNA. Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic strategy for diseases associated with impaired cellular clearance. By promoting the nuclear translocation of TFEB, TA1 upregulates a network of genes involved in lysosomal biogenesis and autophagy, thereby enhancing the cell's capacity to degrade and recycle waste materials. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the cellular targets and therapeutic potential of TFEB activators. Further studies on the in vivo efficacy and safety of compounds like TA1 are warranted to translate these promising preclinical findings into novel therapies for a range of debilitating diseases.
References
- 1. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety profile of the transcription factor EB (TFEB)-based gene therapy through intracranial injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. Proteome-Wide Analysis Reveals TFEB Targets for Establishment of a Prognostic Signature to Predict Clinical Outcomes of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
TFEB Activator 1: A Deep Dive into Autophagy Modulation for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TFEB activator 1, a key small molecule in the study of autophagy, with a particular focus on its mechanism of action, its role in modulating autophagy, and its potential as a therapeutic agent in neurodegenerative diseases.
Core Concepts: TFEB and Autophagy
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP).[1][2][3] Under normal cellular conditions, TFEB is phosphorylated and remains in the cytoplasm.[2][4] However, in response to cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated and translocates to the nucleus.[2][4] In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) motif in the promoter regions of target genes, activating the transcription of genes involved in lysosomal biogenesis and autophagy.[5][6][7] This process is crucial for cellular homeostasis, clearing aggregated proteins and damaged organelles.[2][3]
This compound: An mTOR-Independent Modulator
This compound, also known as curcumin (B1669340) analog C1, is a potent, orally effective, and mTOR-independent activator of TFEB.[2][8] Unlike many other autophagy inducers that function by inhibiting the mTOR pathway, this compound directly binds to TFEB, promoting its translocation into the nucleus.[2][8] This direct activation mechanism offers a more specific approach to modulating autophagy, potentially avoiding the broader cellular effects of mTOR inhibition.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 for Flag-TFEB nuclear translocation | 2167 nM | N2a | [8] |
| Effective Concentration (in vitro) | 1 µM | N2a, Primary microglia | [8][9] |
| Effective Dose (in vivo) | 10 mg/kg (oral gavage) | Rats | [8] |
| In Vitro Effects of this compound (1 µM for 12h in N2a cells) | Outcome | Reference |
| LC3B-II Levels | Significantly increased | [8] |
| SQSTM1/p62 Levels | Dose-dependent increase | [8] |
Signaling Pathways and Mechanism of Action
The activation of TFEB is a tightly regulated process. The primary pathway for TFEB inactivation involves phosphorylation by the mammalian target of rapamycin (B549165) complex 1 (mTORC1) at the lysosomal surface, which leads to TFEB's sequestration in the cytoplasm.[5][10][11] Conversely, dephosphorylation, primarily by the calcium-dependent phosphatase calcineurin, promotes TFEB's nuclear entry.[2][4] Lysosomal calcium release through the MCOLN1 channel is a key trigger for calcineurin activation.[2][3][4]
This compound bypasses the classical mTOR-dependent pathway.[2][8] It directly interacts with the TFEB protein, facilitating its nuclear translocation and subsequent activation of target gene expression.
References
- 1. Transcription factor EB: an emerging drug target for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Frontiers | Transcriptional Regulation of Autophagy: Mechanisms and Diseases [frontiersin.org]
- 7. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
TFEB Activator 1: A Technical Guide to its Mechanism in Promoting Lysosomal Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, playing a critical role in cellular homeostasis. Its activation represents a promising therapeutic strategy for a range of diseases associated with lysosomal dysfunction, including neurodegenerative disorders and lysosomal storage diseases. This technical guide provides an in-depth overview of the mechanism by which a representative small molecule, herein referred to as "TFEB Activator 1," promotes lysosomal biogenesis. We will explore the core signaling pathways modulated by this activator, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity.
Introduction to TFEB and Lysosomal Biogenesis
The lysosome is a critical organelle responsible for the degradation and recycling of cellular waste. Lysosomal biogenesis is a complex process involving the coordinated expression of numerous genes encoding lysosomal enzymes, membrane proteins, and components of the autophagic machinery. Transcription Factor EB (TFEB) is a key orchestrator of this process.[1]
Under normal nutrient-rich conditions, TFEB is predominantly localized in the cytoplasm in a phosphorylated, inactive state.[1][2] This phosphorylation is primarily mediated by the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism.[3][4] mTORC1 phosphorylates TFEB at specific serine residues (e.g., S142 and S211), which promotes its binding to 14-3-3 proteins and subsequent sequestration in the cytoplasm.[1][2]
Conversely, under conditions of cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated and translocates to the nucleus.[1][5] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, driving their transcription and ultimately leading to an increase in the number and function of lysosomes.[6] The calcium-dependent phosphatase calcineurin has been identified as a key enzyme responsible for TFEB dephosphorylation, linking lysosomal calcium signaling to TFEB activation.[7][8]
Mechanism of Action of this compound
This compound is a small molecule designed to promote the nuclear translocation and activity of TFEB, thereby enhancing lysosomal biogenesis. Its mechanism of action is centered on the modulation of the key signaling pathways that regulate TFEB's subcellular localization and phosphorylation status.
Signaling Pathways Modulated by this compound
This compound is hypothesized to function through one or a combination of the following mechanisms:
-
Inhibition of mTORC1 Signaling: By directly or indirectly inhibiting the kinase activity of mTORC1, this compound prevents the phosphorylation of TFEB. This leads to the dissociation of TFEB from 14-3-3 proteins, unmasking its nuclear localization signal and allowing its translocation to the nucleus.[2][3]
-
Activation of Calcineurin: this compound may increase intracellular calcium levels, leading to the activation of the phosphatase calcineurin.[7] Activated calcineurin then dephosphorylates TFEB, promoting its nuclear entry and subsequent activation of target gene expression.[7][8] This can be achieved by stimulating lysosomal calcium release through channels like MCOLN1.[1]
Quantitative Data on this compound Efficacy
The following tables summarize hypothetical quantitative data for this compound, reflecting typical results seen with known TFEB activators.
Table 1: Dose-Dependent Effect of this compound on TFEB Nuclear Translocation
| Concentration (µM) | % of Cells with Nuclear TFEB (Mean ± SD) |
| 0 (Control) | 15 ± 3 |
| 1 | 45 ± 5 |
| 5 | 78 ± 6 |
| 10 | 92 ± 4 |
Table 2: Effect of this compound on the Expression of TFEB Target Genes (Fold Change vs. Control)
| Gene | This compound (10 µM) |
| LAMP1 | 4.5 ± 0.5 |
| CTSD | 3.8 ± 0.4 |
| MCOLN1 | 5.2 ± 0.6 |
| SQSTM1/p62 | 3.1 ± 0.3 |
Table 3: Effect of this compound on Lysosomal Content
| Treatment | LysoTracker Intensity (Arbitrary Units, Mean ± SD) |
| Control | 100 ± 12 |
| This compound (10 µM) | 250 ± 25 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
TFEB Nuclear Translocation Assay by Immunofluorescence
This protocol describes how to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.[5][9][10][11][12]
Materials:
-
HeLa or other suitable cells
-
Glass coverslips
-
Cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against TFEB
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips on glass slides using mounting medium.
-
Visualize cells using a fluorescence microscope.
-
Quantify the percentage of cells with predominantly nuclear TFEB staining in at least 10 random fields per condition.
Western Blotting for TFEB Phosphorylation
This protocol is for assessing the phosphorylation status of TFEB at Serine 142, a key mTORC1-mediated phosphorylation site.[13][14] A decrease in pTFEB (S142) indicates inhibition of mTORC1 and activation of TFEB.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pTFEB (S142), anti-TFEB, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pTFEB levels to total TFEB and the loading control.
Quantitative PCR (qPCR) for TFEB Target Gene Expression
This protocol measures the mRNA levels of TFEB target genes to confirm that nuclear translocation of TFEB leads to increased transcriptional activity.[15][16][17][18][19]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TFEB target genes (e.g., LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Lysosomal Staining with LysoTracker
This protocol uses the fluorescent dye LysoTracker to stain and quantify acidic organelles, providing a measure of lysosomal mass.[20][21][22][23][24]
Materials:
-
Live cells in a multi-well plate
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear counterstain)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Prepare a working solution of LysoTracker (e.g., 50-100 nM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add the LysoTracker working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) Add Hoechst 33342 for the last 10-15 minutes of incubation.
-
Replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope or a high-content imaging system.
-
Quantify the total or per-cell LysoTracker fluorescence intensity.
Conclusion
This compound represents a powerful tool for modulating lysosomal biogenesis. By targeting the key regulatory pathways of TFEB, it effectively promotes the nuclear translocation of this master transcription factor, leading to the upregulation of genes involved in lysosome function and autophagy. The experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and validate the efficacy of TFEB activators. Further research into such compounds holds significant promise for the development of novel therapeutics for a wide range of diseases characterized by impaired lysosomal function.
References
- 1. TFEB Biology and Agonists at a Glance [mdpi.com]
- 2. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB-mTORC1 feedback loop in metabolism and cancer [cell-stress.com]
- 4. TFEB: A novel mTORC1 effector implicated in lysosome biogenesis, endocytosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. The Calcineurin-TFEB-p62 Pathway Mediates the Activation of Cardiac Macroautophagy by Proteasomal Malfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular calcium signaling regulates autophagy via calcineurin-mediated TFEB dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-content TFEB nuclear translocation assay [bio-protocol.org]
- 10. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. Phospho-TFEB (Ser142) Antibody | Affinity Biosciences [affbiotech.com]
- 15. origene.com [origene.com]
- 16. TFEB Transcriptional Responses Reveal Negative Feedback by BHLHE40 and BHLHE41 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TFEB- and TFE3-dependent autophagy activation supports cancer proliferation in the absence of centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LysoTracker Red staining [bio-protocol.org]
- 21. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 22. apexbt.com [apexbt.com]
- 23. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 24. LysoTracker | AAT Bioquest [aatbio.com]
Activating TFEB: A Technical Guide to a Promising Therapeutic Target in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a master regulator of cellular clearance pathways, including lysosomal biogenesis and autophagy. Its role extends to the intricate network of metabolic homeostasis, governing processes such as lipid metabolism, glucose uptake, and energy expenditure. Dysregulation of TFEB activity is increasingly implicated in the pathophysiology of a range of metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. Consequently, the activation of TFEB presents a compelling therapeutic strategy for these prevalent and challenging conditions. This technical guide provides an in-depth review of the current landscape of TFEB activators, their mechanisms of action, and their efficacy in preclinical models of metabolic disease. We will delve into the key signaling pathways that control TFEB function, present quantitative data on the effects of various activators, and provide detailed protocols for essential experimental assays used in the discovery and characterization of novel TFEB-activating compounds.
Signaling Pathways Regulating TFEB Activity
The subcellular localization and activity of TFEB are tightly controlled by a complex network of signaling pathways that respond to cellular nutritional and stress states. The primary mechanism of TFEB regulation is through phosphorylation, which dictates its retention in the cytoplasm (inactive state) or translocation to the nucleus (active state).
The mTORC1 Pathway: A Key Negative Regulator
Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is the principal kinase responsible for phosphorylating TFEB at specific serine residues (S142 and S211).[1][2] This phosphorylation event creates a binding site for the 14-3-3 protein, which sequesters TFEB in the cytoplasm, thereby inhibiting its transcriptional activity.[3] Conversely, inhibition of mTORC1, as occurs during starvation, leads to TFEB dephosphorylation and subsequent nuclear translocation.
Caption: The mTORC1-TFEB signaling pathway.
The AMPK Pathway: An Indirect Activator
AMP-activated protein kinase (AMPK) is a critical energy sensor that becomes activated under conditions of low cellular energy (high AMP/ATP ratio).[4] AMPK can indirectly activate TFEB by inhibiting mTORC1.[4] Additionally, some studies suggest a more direct, mTORC1-independent mechanism of TFEB activation by AMPK, although the precise details of this interaction are still under investigation.
Caption: The AMPK-TFEB signaling pathway.
The Calcium-Calcineurin Pathway: A Direct Dephosphorylation Route
Intracellular calcium signaling also plays a crucial role in TFEB activation. An increase in cytosolic calcium, often initiated by its release from lysosomes via the mucolipin 1 (MCOLN1) channel, activates the calcium-dependent phosphatase calcineurin.[4][5] Calcineurin then directly dephosphorylates TFEB, promoting its dissociation from 14-3-3 and its subsequent translocation to the nucleus.[4][5]
Caption: The Calcium-Calcineurin-TFEB signaling pathway.
Classes of TFEB Activators in Metabolic Disorders
A growing number of natural and synthetic compounds have been identified as TFEB activators, showing promise in preclinical models of metabolic diseases.
Natural Compounds
Many natural products, particularly polyphenols and other phytochemicals, have been shown to activate TFEB through various mechanisms, often by modulating the upstream signaling pathways.
-
Curcumin (B1669340): Found in turmeric, curcumin can directly bind to TFEB and promote its nuclear translocation.[6] It also enhances autophagic flux and lysosomal function by inhibiting the mTOR pathway.[6]
-
Resveratrol (B1683913): A polyphenol found in grapes and red wine, resveratrol activates TFEB, in part by activating SIRT1, which can deacetylate and activate TFEB.[4] It also indirectly activates AMPK.[4]
-
Genistein (B1671435): An isoflavone (B191592) from soy, genistein activates TFEB and increases the expression of CLEAR network genes.[6]
-
Trehalose (B1683222): A natural disaccharide, trehalose is a known TFEB activator that has shown efficacy in models of neurodegenerative diseases and has been explored in metabolic contexts.[7]
Synthetic Small Molecules
High-throughput screening efforts have identified several synthetic small molecules that activate TFEB.
-
Alexidine Dihydrochloride: This compound activates TFEB through a calcium-dependent mechanism involving the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway.[1][5]
-
Digoxin (B3395198): A cardiac glycoside, digoxin induces lysosomal calcium release through MCOLN1, leading to TFEB activation.[1][5]
-
Torin1: A potent and selective mTOR inhibitor, Torin1 effectively induces TFEB nuclear translocation by blocking its phosphorylation by mTORC1.[8]
Quantitative Efficacy of TFEB Activators in Metabolic Disorder Models
The therapeutic potential of TFEB activators is supported by a growing body of preclinical evidence in various models of metabolic disorders. The following tables summarize key quantitative findings.
Table 1: Efficacy of TFEB Activators in Diet-Induced Obesity Models
| Activator | Model | Dosage & Route | Duration | Key Outcomes | Reference |
| Alexidine Dihydrochloride | C57BL/6J mice on high-fat diet | 1 mg/kg, i.p. | 4 weeks | - Reduced body weight gain- Improved glucose tolerance- Decreased liver steatosis | [1] |
| Digoxin | C57BL/6J mice on high-fat diet | 0.5 mg/kg, i.p. | 4 weeks | - Normalized body weight- Improved insulin sensitivity- Reduced hepatic lipid accumulation | [1] |
| Adipo-TFEB overexpression | C57BL/6J mice on Western diet | Adipocyte-specific AAV | 4 months | - Protected from diet-induced obesity- Increased metabolic rate- Improved insulin resistance | [9][10] |
Table 2: Efficacy of TFEB Activators in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
| Activator | Model | Dosage & Route | Duration | Key Outcomes | Reference |
| TFEB overexpression | ob/ob mice | Adeno-associated virus, i.v. | 4 weeks | - Reduced liver weight- Decreased hepatic triglyceride levels- Improved glucose tolerance | [6] |
| Liraglutide | High-fat diet-fed mice | 200 µg/kg, s.c. | 8 weeks | - Reversed hepatic steatosis- Increased nuclear TFEB levels- Restored autophagic flux | [11] |
| Torin1 | Chronic ethanol-fed mice | 20 mg/kg, i.p. | 10 days | - Decreased ethanol-induced steatosis- Reduced liver injury (ALT levels)- Increased hepatic TFEB levels | [8] |
Key Experimental Protocols for TFEB Activator Studies
The identification and characterization of TFEB activators rely on a set of key cellular and molecular assays. Below are detailed protocols for three fundamental experimental procedures.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization of TFEB subcellular localization using immunofluorescence microscopy, a primary method for assessing TFEB activation.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
TFEB activator compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)
-
Primary antibody against TFEB (e.g., rabbit anti-TFEB)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the TFEB activator at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TFEB antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and TFEB (e.g., green) channels.
-
Quantify TFEB nuclear translocation by assessing the ratio of nuclear to cytoplasmic fluorescence intensity in a significant number of cells. An increase in this ratio indicates TFEB activation.
-
TFEB Reporter Gene Assay (Luciferase)
This assay quantitatively measures the transcriptional activity of TFEB by using a luciferase reporter construct driven by a promoter containing TFEB-responsive CLEAR elements.
Materials:
-
Host cell line (e.g., HEK293T or HeLa)
-
TFEB-responsive luciferase reporter plasmid (e.g., pGL3-CLEAR-promoter)
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TFEB activator compound or vehicle control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Transfection:
-
Co-transfect the cells with the TFEB-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, treat the cells with various concentrations of the TFEB activator or vehicle control.
-
-
Cell Lysis:
-
After the desired treatment duration (e.g., 18-24 hours), remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate to each well and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in TFEB transcriptional activity for each treatment condition relative to the vehicle control.
-
Analysis of TFEB Target Gene Expression (RT-qPCR)
This protocol quantifies the mRNA levels of TFEB target genes to confirm that TFEB activation leads to the upregulation of its downstream transcriptional program.
Materials:
-
Cells treated with TFEB activator or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the TFEB activator or vehicle control for the desired duration.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Conclusion and Future Perspectives
The activation of TFEB holds immense therapeutic promise for a spectrum of metabolic disorders. The diverse array of natural and synthetic compounds that can modulate TFEB activity, coupled with a deeper understanding of its regulatory signaling pathways, provides a solid foundation for drug discovery and development efforts. The experimental protocols detailed in this guide offer a robust framework for identifying and characterizing novel TFEB activators.
Future research should focus on developing more potent and selective TFEB activators with favorable pharmacokinetic and safety profiles. Furthermore, a more comprehensive understanding of the tissue-specific roles of TFEB and the long-term consequences of its systemic activation will be crucial for translating these promising preclinical findings into effective and safe therapies for human metabolic diseases. The continued exploration of TFEB biology will undoubtedly pave the way for innovative therapeutic strategies to combat the growing global health challenge of metabolic disorders.
References
- 1. Small-molecule TFEB pathway agonists that ameliorate metabolic syndrome in mice and extend C. elegans lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of TFEB in Autophagy and the Pathogenesis of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired TFEB-Mediated Lysosome Biogenesis and Autophagy Promote Chronic Ethanol-Induced Liver Injury and Steatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcription factor EB, a promising therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liraglutide Alleviates Hepatic Steatosis by Activating the TFEB-Regulated Autophagy-Lysosomal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
TFEB Activator 1: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosomal pathway (ALP), a critical cellular process for the degradation of misfolded proteins and damaged organelles. The activation of TFEB holds significant therapeutic promise for a range of human diseases, including neurodegenerative disorders such as Alzheimer's disease, lysosomal storage disorders, and certain cancers. TFEB activator 1, a synthetic curcumin (B1669340) analog also known as compound C1, has been identified as a potent, orally effective, and mTOR-independent activator of TFEB. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its study and key quantitative data to support its potential in drug development.
Chemical Structure and Properties
This compound is a synthetic monocarbonyl analog of curcumin. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Systematic Name | (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one |
| Common Names | This compound, Curcumin analog C1, GO-Y019 |
| CAS Number | 39777-61-2 |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.34 g/mol |
| Appearance | Solid |
| SMILES | COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL.[1] |
| Stability | Recommended to be freshly prepared in solution, as the compound can be unstable.[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a direct agonist of TFEB, promoting its nuclear translocation and subsequent activation of the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network. A key feature of this compound is its mTOR-independent mechanism of action, which distinguishes it from other TFEB activators like rapamycin (B549165) that function through mTOR inhibition.[2][3]
The compound directly binds to the N-terminus of the TFEB protein.[3] This binding event is believed to induce a conformational change that facilitates the nuclear import of TFEB, without altering its phosphorylation status.[4] Once in the nucleus, TFEB binds to the CLEAR elements in the promoter regions of its target genes, leading to the upregulation of genes involved in lysosomal biogenesis and autophagy.[5] This results in an enhanced capacity for cellular clearance.
Figure 1: mTOR-independent signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (Flag-TFEB nuclear translocation) | N2a | 2167 nM | [2] |
| Effective Concentration (increased LC3-II and SQSTM1/p62) | N2a | 0.2 - 1 µM | [2] |
| Effective Concentration (increased TFEB, LAMP1, CTSD) | N2a, HeLa | 0.5 - 1 µM | [6] |
| Effective Concentration (increased autophagy flux) | Primary microglia | 1 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route | Duration | Key Findings | Reference |
| Rats | 10 mg/kg/day | Oral gavage | 21 days | Activated TFEB, enhanced autophagy and lysosome biogenesis in the brain. | [2][6] |
| P301S mice (tauopathy model) | 10 and 25 mg/kg | Oral gavage | - | Activated TFEB, promoted degradation of phosphorylated Tau aggregates. | [8] |
| 5xFAD mice (amyloid pathology model) | 10 and 25 mg/kg | Oral gavage | - | Reduced APP, CTF-β/α, and β-amyloid peptides. | [5][8] |
| 3xTg-AD mice (amyloid and tau pathology) | 10 and 25 mg/kg | Oral gavage | - | Reduced APP, CTF-β/α, β-amyloid, and Tau aggregates; improved cognitive function. | [5][8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization and quantification of TFEB nuclear translocation upon treatment with this compound.
Figure 2: Experimental workflow for TFEB nuclear translocation assay.
Materials:
-
Cells (e.g., N2a, HeLa)
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for the appropriate time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Wash twice with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB in multiple cells to determine the extent of translocation.
Autophagy Flux Assay (mCherry-EGFP-LC3)
This assay measures the progression of autophagy from autophagosome formation to autolysosome formation.
Figure 3: Experimental workflow for the mCherry-EGFP-LC3 autophagy flux assay.
Materials:
-
Cells transduced with mCherry-EGFP-LC3 lentivirus
-
This compound
-
Bafilomycin A1 (optional, for blocking lysosomal degradation)
-
4% PFA in PBS
-
Confocal microscope
Procedure:
-
Plate cells stably expressing the mCherry-EGFP-LC3 reporter.
-
Treat cells with this compound.
-
Optional: In a parallel set of experiments, co-treat with Bafilomycin A1 for the last 1-2 hours of the this compound treatment to assess the accumulation of autophagosomes.
-
Fix the cells with 4% PFA.
-
Acquire images using a confocal microscope with appropriate laser lines for EGFP (yellow in merged images) and mCherry (red).
-
Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in red puncta indicates enhanced autophagic flux.
Western Blotting for Autophagy and Lysosomal Markers
This protocol is for the quantitative analysis of key protein markers.
Procedure:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3B, SQSTM1/p62, LAMP1, Cathepsin D, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. An increased LC3-II/LC3-I ratio and decreased p62 levels are indicative of enhanced autophagy. Increased levels of LAMP1 and mature Cathepsin D suggest enhanced lysosomal biogenesis.
Lysosomal Activity Assay (Cathepsin D)
This fluorescence-based assay measures the activity of the lysosomal protease Cathepsin D.
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Use a commercial Cathepsin D activity assay kit.
-
Incubate the lysates with a specific Cathepsin D substrate that releases a fluorescent product upon cleavage.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm).
-
Normalize the activity to the total protein concentration of the lysate.
Conclusion
This compound (Curcumin analog C1) is a promising small molecule for the therapeutic activation of the autophagy-lysosomal pathway. Its direct and mTOR-independent mechanism of action makes it a valuable tool for research and a potential candidate for drug development, particularly for neurodegenerative diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this potent TFEB activator. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy in human diseases.
References
- 1. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]
- 2. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
TFEB Activator 1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance. Under basal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) and sequestered in the cytoplasm.[1][2] Upon various stimuli, such as starvation or lysosomal stress, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[3] In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of its target genes, activating their transcription.[1] This leads to the increased production of lysosomal and autophagic proteins, enhancing the cell's degradative capacity.[1][2]
TFEB activator 1 is a potent, orally effective, and mTOR-independent activator of TFEB.[4][5] It is a curcumin (B1669340) analog that has been shown to directly bind to TFEB and promote its nuclear translocation, thereby enhancing autophagy and lysosomal biogenesis.[4][6] These characteristics make this compound a valuable tool for studying cellular clearance pathways and a potential therapeutic agent for neurodegenerative diseases and other conditions associated with impaired lysosomal function.[6][7][8]
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its activity through immunofluorescence microscopy, western blotting, and quantitative real-time PCR (qRT-PCR).
Product Information
| Product Name | This compound |
| Alternative Names | Curcumin analog compound C1 |
| CAS Number | 39777-61-2 |
| Molecular Formula | C19H18O3 |
| Molecular Weight | 294.34 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C. The compound is unstable in solution; prepare fresh solutions for each use.[4] |
Signaling Pathway of TFEB Activation
Caption: TFEB activation and nuclear translocation signaling pathway.
Experimental Protocols
General Cell Culture Guidelines
-
Cells should be cultured in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
For experiments, plate cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of treatment.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 for Flag-TFEB Nuclear Translocation | Not Specified | 2167 nM | [4][5] |
| Effective Concentration (Nuclear Translocation) | HeLa | 10-30 µM | [9] |
| Effective Concentration (Autophagy Induction) | N2a | 0.2-1 µM | [10] |
| Effective Concentration (Amyloid-β Degradation) | Primary Microglia | 1 µM | [11] |
| Positive Control: Torin 1 EC50 (TFEB Nuclear Translocation) | HeLa | 147.9 nM | [12] |
| Positive Control: Torin 1 Effective Concentration | Corneal Fibroblasts | 500 nM | [13] |
| Positive Control: Torin 1 Effective Concentration | HeLa, MCF7 | 0.25-2 µM | [14] |
| Negative Control: Chloroquine (Autophagic Flux Blocker) | Rat NP cells | 50 µM | [15] |
Protocol 1: Assessment of TFEB Nuclear Translocation by Immunofluorescence
This protocol describes how to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Experimental Workflow
Caption: Workflow for TFEB immunofluorescence staining.
Materials
-
Cells of interest (e.g., HeLa, N2a)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Positive control: Torin 1 (250 nM)
-
Negative control: DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-TFEB antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the desired time (e.g., 12 hours).
-
Include wells treated with a positive control (Torin 1) and a negative control (DMSO).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
Allow the mounting medium to solidify.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells using image analysis software (e.g., ImageJ).
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of TFEB translocation.
-
Protocol 2: Analysis of TFEB Nuclear Translocation by Western Blotting
This protocol allows for the biochemical confirmation of TFEB translocation by separating nuclear and cytoplasmic fractions of cell lysates.
Materials
-
Cell culture dishes (10 cm)
-
Cell scrapers
-
Cytoplasmic and nuclear extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-TFEB, Rabbit anti-Lamin B1 (nuclear marker), Mouse anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
Procedure
-
Cell Lysis and Fractionation:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound, positive, and negative controls as described previously.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the extraction kit, ensuring protease and phosphatase inhibitors are added to the lysis buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TFEB, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TFEB band intensity in the nuclear fraction to the Lamin B1 band intensity.
-
Normalize the TFEB band intensity in the cytoplasmic fraction to the GAPDH band intensity.
-
Compare the nuclear to cytoplasmic TFEB ratio across different treatment conditions.
-
Protocol 3: Measurement of TFEB Target Gene Expression by qRT-PCR
This protocol is used to quantify the mRNA levels of TFEB target genes to assess the functional consequence of TFEB activation.
Materials
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for TFEB target genes (e.g., LAMP1, CTSD, ATG5, MAP1LC3B) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound and controls.
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the fold change in gene expression in treated samples relative to the vehicle-treated control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No/weak TFEB nuclear translocation observed | Inactive compound | Use a fresh stock of this compound. Confirm activity with a positive control like Torin 1. |
| Cell type is not responsive | Test different cell lines. Optimize treatment concentration and duration. | |
| Poor antibody performance | Use a validated antibody for TFEB. Optimize antibody dilution. | |
| High background in immunofluorescence | Incomplete blocking | Increase blocking time or BSA concentration. |
| Non-specific secondary antibody binding | Include a secondary antibody-only control. | |
| Inconsistent western blot results | Inefficient nuclear/cytoplasmic fractionation | Verify fractionation efficiency using nuclear and cytoplasmic markers (Lamin B1, GAPDH). |
| Protein degradation | Always use protease and phosphatase inhibitors in lysis buffers. | |
| High variability in qRT-PCR data | Poor RNA quality | Ensure RNA has a 260/280 ratio of ~2.0. |
| Inefficient cDNA synthesis | Use a high-quality cDNA synthesis kit. | |
| Primer-dimer formation | Optimize primer concentrations and annealing temperature. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell types and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization | The EMBO Journal [link.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medchemexpress LLC HY-135825 25mg , this compound CAS:39777-61-2 Purity:>98%, | Fisher Scientific [fishersci.com]
- 6. US9351946B2 - MTOR-independent activator of TFEB for autophagy enhancement and uses thereof - Google Patents [patents.google.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. This compound | Autophagy | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A lysosome‐to‐nucleus signalling mechanism senses and regulates the lysosome via mTOR and TFEB | The EMBO Journal [link.springer.com]
- 13. Torin 1 alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time course decomposition of cell heterogeneity in TFEB signaling states reveals homeostatic mechanisms restricting the magnitude and duration of TFEB responses to mTOR activity modulation | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
TFEB Activator 1: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for maintaining cellular homeostasis.[1][2] Dysregulation of these pathways is implicated in a variety of diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancers.[2][3] TFEB activator 1, a curcumin (B1669340) analog also known as compound C1, is a potent, orally effective, and mTOR-independent activator of TFEB.[4][5] Unlike many TFEB activators that function through the inhibition of mTOR, this compound directly binds to TFEB, promoting its translocation to the nucleus and subsequent activation of its target genes.[2][5] This unique mechanism of action makes it a valuable tool for studying the autophagy-lysosome pathway and a potential therapeutic agent.[5][6] These application notes provide detailed protocols for the in vitro use of this compound.
Mechanism of Action
TFEB activity is primarily regulated by its subcellular localization.[7] In nutrient-rich conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, leading to its retention in the cytoplasm.[1][8] During starvation or when activated by compounds like this compound, TFEB is dephosphorylated and translocates to the nucleus.[1][3] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, upregulating the expression of genes involved in autophagy and lysosomal biogenesis.[2][9] this compound induces TFEB nuclear translocation without inhibiting the mTOR pathway, offering a more specific means of TFEB activation.[4][5]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro use of this compound based on published studies.
Table 1: Effective Concentrations and EC50
| Parameter | Value | Cell Line | Reference |
| EC50 for Flag-TFEB nuclear translocation | 2167 nM | Not Specified | [4] |
| Effective Concentration for TFEB nuclear translocation | 1 µM | Primary microglia | [10] |
| Effective Concentration for autophagy induction | 1 µM | N2a and HeLa cells | [5] |
| Effective Concentration for lysosomal biogenesis | 1 µM | N2a and HeLa cells | [5] |
Table 2: In Vitro Treatment Conditions
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Primary microglia | 1 µmol/L | 12 hours | Upregulation of nuclear TFEB and recovery of autophagy flux. | [10] |
| N2a cells | 10 µM (Curcumin) | Not Specified | Mild TFEB nuclear translocation (~20% of cells). | [5] |
| N2a and HeLa cells | 1 µM | 12 hours | Increased levels of TFEB and LAMP1. | [5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the in vitro effects of this compound.
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This protocol allows for the visualization and quantification of TFEB movement from the cytoplasm to the nucleus upon treatment with this compound.
Caption: Immunofluorescence Workflow for TFEB.
Materials:
-
Cells of interest (e.g., HeLa, N2a)
-
Glass coverslips
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI solution for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the specified duration (e.g., 12 hours). Include a vehicle control (DMSO).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TFEB Target Gene Expression
This protocol measures the mRNA levels of TFEB target genes to confirm the functional activation of TFEB.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TFEB target genes (e.g., LAMP1, ATG5, MAP1LC3B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the gene of interest, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a thermal cycler using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control. An upregulation of TFEB target genes is expected.[10]
Protocol 3: Western Blotting for Autophagy and Lysosomal Markers
This protocol assesses the protein levels of key markers of autophagy and lysosomal biogenesis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-LAMP1, anti-TFEB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify protein levels, which should be normalized to a loading control like β-actin. An increase in LC3-II, LAMP1, and TFEB levels, and a potential decrease in p62/SQSTM1 (indicative of autophagic flux) are expected outcomes.[4]
Troubleshooting and Considerations
-
Solubility and Stability: this compound is unstable in solution; it is recommended to prepare fresh solutions for each experiment.[4] It is soluble in DMSO.[11]
-
Cell Type Specificity: The optimal concentration and treatment time for this compound may vary between different cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Off-Target Effects: While this compound is reported to be mTOR-independent, it is good practice to assess the phosphorylation status of mTOR pathway components (e.g., p70S6K) to confirm this in your experimental system.[6]
-
Assessing Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage in lysosomal degradation. To distinguish between these possibilities, it is recommended to perform an autophagic flux assay, for instance by co-treating with a lysosomal inhibitor like Bafilomycin A1.[10]
Conclusion
This compound is a valuable research tool for the in vitro investigation of the autophagy-lysosome pathway. Its mTOR-independent mechanism provides a specific way to activate TFEB and study its downstream effects. The protocols provided here offer a starting point for researchers to utilize this compound effectively in their studies.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols for TFEB Activator 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TFEB Activator 1, a curcumin (B1669340) analog also known as C1, in murine models. The protocols are based on findings from preclinical studies investigating its therapeutic potential in neurodegenerative diseases.
Introduction
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway (ALP). Its activation promotes the clearance of cellular waste, including protein aggregates implicated in neurodegenerative diseases. This compound is a potent, orally effective, and mTOR-independent activator of TFEB.[1] It has been shown to directly bind to TFEB, promoting its translocation to the nucleus and subsequent activation of target genes involved in lysosomal biogenesis and autophagy.[2][3] This compound has demonstrated efficacy in reducing pathological protein aggregates and improving cognitive function in various mouse models of Alzheimer's disease.[2]
Data Presentation: Dosage and Administration
The following table summarizes the dosages and administration routes for this compound (Curcumin Analog C1) in rodent models as reported in preclinical studies.
| Animal Model | Compound | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| P301S Tau transgenic mice | Curcumin Analog C1 | 10 mg/kg (Low Dose) & 25 mg/kg (High Dose) | Oral Gavage | Daily for 3 months | Activated TFEB, enhanced autophagy and lysosome biogenesis, reduced Tau pathology. | [2] |
| 5xFAD APP transgenic mice | Curcumin Analog C1 | 10 mg/kg (Low Dose) & 25 mg/kg (High Dose) | Oral Gavage | Daily for 3 months | Reduced Aβ plaques and APP fragments, improved cognitive deficits. | [2] |
| 3xTg-AD mice (APP/Tau) | Curcumin Analog C1 | 10 mg/kg (Low Dose) & 25 mg/kg (High Dose) | Oral Gavage | Daily for 3 months | Promoted degradation of APP fragments, Aβ, and phosphorylated Tau; prevented memory impairment. | [2] |
| Adult male Sprague-Dawley rats | This compound (Compound C1) | 10 mg/kg & 25 mg/kg | Oral Gavage | 24 hours (short-term) | Dose-dependently increased expression of LC3B-II and TFEB in the liver, frontal cortex, and striatum. | [1] |
| Adult male Sprague-Dawley rats | This compound (Compound C1) | 10 mg/kg | Oral Gavage | Daily (chronic) | Activated TFEB and enhanced autophagy in rat brains. | [1] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Alzheimer's Disease Mouse Models
This protocol details the long-term administration of this compound for evaluating its efficacy in mitigating Alzheimer's disease pathology.
1. Materials:
- This compound (Curcumin Analog C1)
- Vehicle solution (e.g., 0.5% sodium carbonyl methylcellulose (B11928114) (CMC-Na) in sterile water)
- Transgenic mouse models of Alzheimer's Disease (e.g., 5xFAD, P301S, 3xTg-AD)
- Wild-type littermates as controls
- Oral gavage needles (20-22 gauge, curved)
- Standard animal housing and care facilities
2. Compound Preparation:
- This compound is reported to be unstable in solutions; therefore, it is recommended to prepare it freshly each day.[1]
- Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (10 mg/kg or 25 mg/kg).
- Suspend the calculated amount of the compound in the vehicle solution (e.g., 0.5% CMC-Na).
- Vortex or sonicate the suspension to ensure it is homogenous before administration.
3. Animal Dosing Procedure:
- Animal Handling: Handle mice gently to minimize stress. Acclimatize them to handling and the gavage procedure for a few days before the start of the experiment.
- Administration: Administer the prepared suspension or vehicle control to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
- Frequency: Dosing is performed once daily.
- Duration: The treatment period is typically 3 months to assess chronic effects on pathology and behavior.[2]
4. Endpoint Analysis:
- Behavioral Testing: Conduct cognitive assessments such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.[2]
- Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
- Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blotting to measure levels of TFEB, autophagy markers (e.g., LC3B-II), lysosomal proteins (e.g., LAMP1, CTSD), APP fragments, Aβ peptides, and phosphorylated Tau.[2]
- Histopathology: Perfuse a subset of mice and prepare brain sections for immunohistochemical analysis of Aβ plaques and Tau pathology.
Mandatory Visualizations
Signaling Pathway of this compound
References
Preparing TFEB Activator 1 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, making it a compelling therapeutic target for a range of diseases, including neurodegenerative disorders and lysosomal storage diseases.[1][2] TFEB activator 1 is a potent, mTOR-independent activator of TFEB that promotes its nuclear translocation and subsequent activation of the autophagy-lysosomal pathway.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays to monitor TFEB activation.
Chemical Properties and Solubility
A summary of the key chemical properties and solubility information for this compound is presented in Table 1. It is crucial to note that this compound is unstable in solution, and freshly prepared solutions are recommended for optimal activity.[3]
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₃ | [5][6] |
| Molecular Weight | 294.34 g/mol | [5] |
| Solubility | DMSO: ≥ 125 mg/mL (424.68 mM) Ethanol: ~2 mg/mL (6.79 mM) | [3][5] |
| EC₅₀ for Flag-TFEB nuclear translocation | 2167 nM | [3][4][7] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 1 year (aliquoted) | [5] |
| Stability in Solution | Unstable, freshly prepared solution is recommended. | [3] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 294.34 g/mol x 1000 mg/g = 2.9434 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[5] For short-term storage, -20°C can be used for up to one month.
-
Properly label all tubes with the compound name, concentration, date of preparation, and solvent.
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Experimental Protocols for Monitoring TFEB Activation
The following are generalized protocols for assessing the activity of this compound in cell culture. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture Treatment
This protocol outlines the treatment of cultured cells with this compound to induce TFEB activation.
Materials:
-
Cultured cells (e.g., HeLa, N2a)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/dishes
Protocol:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 6-well plates, coverslips in 24-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. For example, to treat cells with 1 µM this compound, dilute the 10 mM stock solution 1:10,000 in the culture medium. It is recommended to perform serial dilutions to ensure accuracy.
-
Important: Prepare the working solution fresh for each experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the freshly prepared medium containing this compound to the cells.
-
Include a vehicle control by treating a separate set of cells with medium containing the same final concentration of DMSO as the treated cells (e.g., 0.01% for a 1 µM final concentration from a 10 mM stock).
-
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours). Treatment with 0.2-1 µM of this compound for 12 hours has been shown to be effective in N2a cells.[3]
-
Cell Harvesting/Fixing: After incubation, proceed with cell harvesting for western blot analysis or cell fixation for immunofluorescence.
Western Blot Analysis of TFEB Activation
This protocol is for assessing TFEB activation by monitoring the expression of downstream targets like LC3B.
Materials:
-
Treated and control cells from section 3.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot equipment
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash the treated and control cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy.[3]
Immunofluorescence for TFEB Nuclear Translocation
This protocol allows for the visualization of TFEB translocation from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips and treated as in section 3.1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-TFEB)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-TFEB primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. Increased co-localization of the TFEB signal with the DAPI signal indicates nuclear translocation.
-
TFEB Signaling Pathway
TFEB activity is primarily regulated by its subcellular localization, which is controlled by phosphorylation.[2] In nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. Under starvation or cellular stress, or upon treatment with a TFEB activator, TFEB is dephosphorylated, unmasking its nuclear localization signal (NLS). This allows TFEB to translocate to the nucleus, where it binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoters of its target genes, thereby activating the transcription of genes involved in lysosomal biogenesis and autophagy.[1][2]
Simplified TFEB Signaling Pathway
Caption: Simplified TFEB signaling pathway and its activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Notes and Protocols for TFEB Activator 1 Time-Course Analysis by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance.[1][2] Its activity is tightly controlled by its subcellular localization, which is dictated by its phosphorylation status.[1][3] In nutrient-rich conditions, TFEB is phosphorylated by mTORC1 and retained in the cytoplasm.[1][3] Upon activation by various stimuli, including starvation or pharmacological activators, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[1][2][3] In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, upregulating the expression of genes involved in autophagy and lysosomal function.[1][2][3]
Pharmacological activation of TFEB is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and lysosomal storage diseases.[1] "TFEB activator 1" represents a class of small molecules designed to induce TFEB activity. This document provides detailed protocols and application notes for conducting a time-course experiment to analyze the effects of a TFEB activator on target protein expression and phosphorylation using Western blotting.
Signaling Pathway of TFEB Activation
TFEB activity is primarily regulated through phosphorylation-dependent nucleocytoplasmic shuttling. Under normal growth conditions, the mTORC1 kinase phosphorylates TFEB at specific serine residues (S122, S142, S211), leading to its retention in the cytoplasm.[3][4] When mTORC1 is inhibited (e.g., by starvation or small molecule inhibitors like Torin1), TFEB is dephosphorylated by the calcium-dependent phosphatase calcineurin.[3] Dephosphorylated TFEB can then translocate to the nucleus, where it activates the transcription of its target genes. Some small molecule activators, such as sulforaphane (B1684495) (SFN), can also activate TFEB through a calcium-calcineurin-mediated mechanism, independent of mTORC1.
Experimental Protocols
This section provides a detailed protocol for a time-course experiment to assess the activation of TFEB in a human cell line (e.g., HeLa) treated with a TFEB activator.
Experimental Workflow
The overall workflow involves cell culture, treatment with the TFEB activator over a time course, preparation of cell lysates, protein quantification, and finally, analysis by Western blot.
Materials
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (e.g., from MedChemExpress, HY-135825)
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-TFEB
-
Rabbit anti-phospho-TFEB (Ser211)
-
Rabbit anti-LC3B
-
Mouse anti-GAPDH or β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol Steps
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of treatment.
-
-
TFEB Activator Treatment (Time Course):
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the activator in fresh culture medium to the desired final concentration (e.g., 1 µM).[3]
-
Treat the cells for varying durations (e.g., 0, 1, 3, 6, 12, and 24 hours). The "0 hour" time point serves as the vehicle control (medium with DMSO).
-
-
Cell Lysis:
-
At each time point, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Mix the lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-TFEB (e.g., 1:1000)
-
anti-phospho-TFEB (Ser211) (e.g., 1:1000)
-
anti-LC3B (e.g., 1:1000)
-
anti-GAPDH (e.g., 1:10000)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation and Expected Results
The activation of TFEB can be monitored by observing a decrease in its phosphorylation and an increase in the expression of its downstream targets, such as genes involved in autophagy (e.g., LC3). The conversion of LC3-I to LC3-II is a hallmark of autophagy induction.
The following table summarizes expected time-dependent changes based on published data for various TFEB activators.
| Activator (Cell Line) | Time Point | p-TFEB (S211) / Total TFEB | LC3-II / Loading Control | TFEB Nuclear / Cytosolic Ratio | Reference |
| Torin1 (HeLa) | 0 h | Baseline | Baseline | Baseline | |
| 0.5 h | Decreased | - | Increased | ||
| 1 h | Decreased | - | Peaked | ||
| 3 h | Returning to baseline | - | Decreasing | ||
| 15 h | Baseline | - | Baseline | ||
| Licochalcone A (HeLa) | 0 h | Baseline | - | - | [4] |
| 6 h | Decreased | - | - | [4] | |
| 12 h | Decreased | - | - | [4] | |
| 18 h | Decreased | - | - | [4] | |
| Trehalose (SMCs) | 24 h | - | Increased | Increased | [5] |
| Sulforaphane (HeLa) | 12 h | Decreased | - | - | [6][7] |
| 24 h | Decreased | Increased (target genes) | Increased | [6][7][8][9] | |
| 15d-PGJ2 (MCF-7) | 0 h | - | Baseline | Baseline | [10] |
| 3 h | - | Increased | Increased | [10] | |
| 6 h | - | Peaked | Peaked | [10] | |
| 12 h | - | Decreasing | Decreasing | [10] |
Note: The optimal time points for observing maximal TFEB activation and downstream effects can vary depending on the specific activator, its concentration, and the cell type used. Therefore, a time-course experiment is crucial for characterizing a novel TFEB activator. Generally, a decrease in TFEB phosphorylation can be an early event (0.5-6 hours), while the upregulation of target gene expression (like increased LC3-II levels) may be observed at later time points (12-24 hours).[4][11][10]
References
- 1. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of TFEB ameliorates dedifferentiation of arterial smooth muscle cells and neointima formation in mice with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 9. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 10. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time course decomposition of cell heterogeneity in TFEB signaling states reveals homeostatic mechanisms restricting the magnitude and duration of TFEB responses to mTOR activity modulation | springermedizin.de [springermedizin.de]
Application Notes: Immunofluorescence Protocol for TFEB Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[1][2][3] Under basal conditions, TFEB is phosphorylated by mTORC1 and other kinases, leading to its retention in the cytoplasm.[1][4] Upon cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[1][5][6] In the nucleus, TFEB activates the expression of genes involved in lysosomal function and autophagy, promoting cellular clearance.[2][3] Monitoring the subcellular localization of TFEB is a key method for assessing the activation of this pathway. This immunofluorescence protocol provides a detailed method for visualizing and quantifying TFEB nuclear translocation in cultured cells.
Key Principles
The protocol is based on the specific detection of endogenous or overexpressed TFEB protein using a primary antibody, followed by a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a DNA-binding dye like DAPI to allow for the clear distinction between nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence intensity of TFEB is then quantified to determine the extent of nuclear translocation.
Experimental Protocols
This protocol is optimized for mammalian cells grown in multi-well plates or on coverslips.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Culture Plates/Coverslips | Corning | 353047 |
| Paraformaldehyde (PFA), 16% | Electron Microscopy Sciences | 15710 |
| Triton™ X-100 | Thermo Fisher Scientific | 28314 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Normal Donkey Serum | Sigma-Aldrich | D9663 |
| Anti-TFEB Rabbit pAb/mAb | Cell Signaling Technology | 4240 |
| Alexa Fluor™ 488 Donkey anti-Rabbit IgG | Thermo Fisher Scientific | A-21206 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Mounting Medium | Vector Laboratories | H-1000 |
Solutions Preparation
| Solution | Composition |
| Fixation Solution (4% PFA) | Dilute 16% PFA to a final concentration of 4% in PBS. Prepare fresh. |
| Permeabilization Buffer (0.5% Triton X-100 in PBS) | Add 500 µL of 10% Triton X-100 to 9.5 mL of PBS. |
| Blocking Buffer (5% NDS, 2% BSA, 0.5% Triton X-100 in PBS) | Add 500 µL Normal Donkey Serum, 200 mg BSA, and 500 µL of 10% Triton X-100 to 9 mL of PBS. |
| Primary Antibody Dilution Buffer | Dilute primary antibody in Blocking Buffer. |
| Secondary Antibody Dilution Buffer | Dilute secondary antibody in Blocking Buffer. |
Immunofluorescence Staining Protocol
-
Cell Seeding: Seed cells onto coverslips or into multi-well plates to achieve 60-80% confluency at the time of the experiment.
-
Treatment (Optional): Treat cells with compounds of interest to induce or inhibit TFEB nuclear translocation. For example, mTOR inhibitors like Torin1 (250 nM for 1-3 hours) can be used to induce translocation.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash cells once with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Wash cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TFEB antibody in the Primary Antibody Dilution Buffer. A starting dilution of 1:1000 is recommended.
-
Incubate overnight at 4°C.[7]
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the Secondary Antibody Dilution Buffer (e.g., 1:1000).
-
Incubate for 1-2 hours at room temperature, protected from light.[7]
-
-
Nuclear Staining:
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using a drop of mounting medium. If using plates, add PBS for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells. The ratio of nuclear to cytoplasmic fluorescence is a measure of TFEB translocation.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Confluency | 60-80% | Ensures a healthy monolayer for imaging. |
| Fixation Time | 15-20 minutes | Over-fixation can mask epitopes. |
| Permeabilization Time | 10 minutes | Ensures antibody access to intracellular targets. |
| Blocking Time | 1 hour | Minimizes non-specific antibody binding. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize for your specific antibody and cell type. |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at RT | Overnight incubation can enhance signal.[7] |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light to prevent photobleaching.[7] |
| DAPI Concentration | 300 nM | Adjust as needed for clear nuclear visualization. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Immunofluorescence workflow for TFEB nuclear translocation.
TFEB Nuclear Translocation Signaling Pathway
Caption: Regulation of TFEB nuclear translocation by phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. The post‐translational regulation of transcription factor EB (TFEB) in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surviving starvation simply without TFEB | PLOS Biology [journals.plos.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for TFEB Activator 1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TFEB activator 1, a potent, mTOR-independent activator of Transcription Factor EB (TFEB), in primary neuron cultures. TFEB is a master regulator of the autophagy-lysosomal pathway (ALP), and its activation is a promising therapeutic strategy for neurodegenerative diseases characterized by the accumulation of protein aggregates.[1][2] this compound, also known as Curcumin analog C1, directly binds to TFEB to promote its nuclear translocation and subsequent activation of the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network.[1][3] This leads to enhanced lysosomal biogenesis and autophagic clearance.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ for Flag-TFEB Nuclear Translocation | 2167 nM | Not specified | [3] |
| Effective Concentration (in vitro) | 0.2 - 1 µM | N2a cells | [3] |
| Effective Concentration (in vitro) | 1 µM | Primary microglia | [4] |
| Incubation Time (in vitro) | 12 hours | N2a cells, Primary microglia | [3][4] |
| In Vivo Oral Administration Dosage | 10 mg/kg per day | Rats | [3] |
| Mechanism of Action | mTOR-independent, direct binding to TFEB | N2a cells | [1][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the following diagrams:
Caption: TFEB activation pathway.
Caption: Experimental workflow.
Caption: Expected outcomes logic.
Experimental Protocols
Preparation and Storage of this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in anhydrous DMSO.
-
Note: The compound is unstable in solution; it is highly recommended to prepare it fresh for each experiment.[3] If short-term storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for no longer than one week. Avoid repeated freeze-thaw cycles.
-
-
For treating primary neurons, dilute the 10 mM stock solution in pre-warmed complete neuron culture medium to the final desired concentration (e.g., 1 µM).
Primary Neuron Culture and Treatment
Materials:
-
Embryonic day 18 (E18) rat cortices or hippocampi
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
This compound working solution
Procedure:
-
Isolate primary cortical or hippocampal neurons from E18 rat embryos following standard dissection and dissociation protocols.[5][6]
-
Plate the dissociated neurons onto Poly-D-lysine or Poly-L-lysine coated culture vessels at a suitable density.
-
Culture the neurons for at least 7 days in vitro (DIV 7) to allow for maturation and the development of synaptic connections.
-
On the day of the experiment, carefully remove half of the culture medium from each well and replace it with an equal volume of fresh, pre-warmed medium containing the desired concentration of this compound (e.g., to a final concentration of 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the neurons for the desired time period (e.g., 12 hours) at 37°C and 5% CO₂.
Immunocytochemistry for TFEB Nuclear Translocation
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-TFEB, anti-MAP2 (neuronal marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear counterstain)
-
Mounting medium
Procedure:
-
After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-TFEB and mouse anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize using a confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB in MAP2-positive cells.
Western Blot for Autophagy and Lysosomal Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TFEB, anti-LAMP1, anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Following treatment, lyse the neurons in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an appropriate imaging system.
-
Perform densitometric analysis to quantify the protein levels, normalizing to the loading control. An increase in the LC3-II/LC3-I ratio and LAMP1 levels, along with a decrease in p62/SQSTM1, would indicate enhanced autophagic flux.[3]
References
- 1. TFEB Biology and Agonists at a Glance | MDPI [mdpi.com]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.yanyin.tech [static.yanyin.tech]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining TFEB Activator 1 with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for clearing aggregated proteins and damaged organelles.[1][2] Dysregulation of these pathways is implicated in a range of diseases, including neurodegenerative disorders and cancer.[3][4] TFEB's activity is primarily controlled by its subcellular localization; phosphorylation, often by mTORC1, sequesters TFEB in the cytoplasm, while dephosphorylation allows its translocation to the nucleus where it activates the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network.[5][6]
TFEB Activator 1 (also known as Compound C1) is a novel, mTOR-independent activator of TFEB.[2][7] It functions by directly binding to TFEB, promoting its nuclear translocation without inhibiting the mTOR pathway.[2][7] This direct activation mechanism makes this compound a promising therapeutic candidate, potentially avoiding the side effects associated with broad mTOR inhibition.[8]
These application notes provide a framework for investigating the synergistic or additive effects of combining this compound with other compounds, with a focus on cancer therapeutics. The protocols outlined below detail methods for quantifying these interactions and elucidating the underlying cellular mechanisms. While this compound is the primary subject, the principles and methods are broadly applicable to other TFEB activators, such as sulforaphane (B1684495) (SFN).[9]
Data Presentation: Synergistic Effects of TFEB Activators with Chemotherapeutic Agents
Combining TFEB activators with standard chemotherapeutic drugs can yield complex interactions. In some contexts, TFEB activation may enhance the efficacy of chemotherapy, while in others it might promote chemoresistance.[10][11] Therefore, quantitative assessment of these combinations is crucial. The following table summarizes representative data on the combination of the TFEB activator sulforaphane (SFN) with the chemotherapeutic agent cisplatin (B142131) in A2780 ovarian cancer cells.
Table 1: Cell Viability of A2780 Ovarian Cancer Cells Treated with Sulforaphane (SFN) and Cisplatin, Alone and in Combination.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Sulforaphane (SFN) | 2.5 | 85 |
| 5 | 70 | |
| 10 | 55 | |
| Cisplatin | 2.5 | 80 |
| 5 | 65 | |
| 10 | 50 | |
| SFN + Cisplatin | 2.5 + 2.5 | 60 |
| 5 + 5 | 40 | |
| 10 + 10 | 25 |
Data is illustrative and based on findings reported in studies on the synergistic effects of sulforaphane and cisplatin.[1]
Signaling Pathways and Experimental Logic
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: TFEB activation signaling pathway.
Caption: Workflow for assessing drug combinations with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (MTT Assay)
This protocol is for determining the effect of this compound in combination with a second compound on the viability of a chosen cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Compound X (stock solution in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Compound X in complete culture medium. For combination treatments, prepare mixtures at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Quantification of Drug Synergy (Combination Index)
The Chou-Talalay method is a widely used approach to quantify drug synergy.[14] The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Procedure:
-
Data Input: Use the dose-response data obtained from Protocol 1 for each drug alone and for the combination at a constant ratio.
-
Software Analysis: Utilize software such as CompuSyn or online calculators to determine the CI values.[15][16] The software will require the input of dose and effect (fraction affected, Fa, which is 1 - fraction of viable cells).
-
Interpretation: Generate a Fa-CI plot, which visualizes the CI value at different effect levels. This allows for the determination of whether the combination is synergistic, additive, or antagonistic across a range of concentrations.
Protocol 3: TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the visualization and quantification of TFEB nuclear translocation upon treatment.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound and Compound X
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound, Compound X, or the combination for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[8]
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells per condition to determine the extent of nuclear translocation.[7]
Protocol 4: Autophagy Assessment (Western Blot for LC3-II and p62/SQSTM1)
This protocol measures the levels of key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of induced autophagic flux.
Materials:
-
Cells cultured in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against LC3B and p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, perform electrophoresis, and then transfer the proteins to a membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands, normalizing to a loading control (e.g., β-actin or GAPDH). Calculate the LC3-II/LC3-I ratio and the relative levels of p62.[2][19]
Protocol 5: TFEB Target Gene Expression Analysis (qRT-PCR)
This protocol quantifies the mRNA levels of TFEB target genes, such as those involved in lysosomal biogenesis.
Materials:
-
Cells cultured in 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for TFEB target genes (e.g., LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells as required and then extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.[20]
-
qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.[21]
Conclusion
The combination of this compound with other therapeutic compounds presents a promising avenue for addressing a variety of diseases. The protocols and guidelines presented here offer a comprehensive approach to systematically evaluate such combinations, from determining synergistic effects on cell viability to elucidating the underlying molecular mechanisms. Rigorous quantitative analysis is essential to unlock the full therapeutic potential of modulating the TFEB pathway in combination therapies.
References
- 1. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing Sulforaphane Potential as a Chemosensitizing Agent: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane Potentiates Anticancer Effects of Doxorubicin and Cisplatin and Mitigates Their Toxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 7. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Defective recognition of LC3B by mutant SQSTM1/p62 implicates impairment of autophagy as a pathogenic mechanism in ALS-FTLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell viability assay for drug synergy [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Multiparameter phenotypic screening for endogenous TFEB and TFE3 translocation identifies novel chemical series modulating lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TFEB activator 1 not inducing TFEB nuclear translocation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TFEB activator 1. If you are experiencing issues with inducing TFEB nuclear translocation, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an mTOR-independent activator of Transcription Factor EB (TFEB). It functions by directly binding to TFEB, which promotes its translocation from the cytoplasm to the nucleus.[1][2] This mechanism is distinct from many other TFEB activators that function by inhibiting mTORC1.[1][2]
Q2: What are the recommended experimental conditions for using this compound?
A2: For in vitro cell culture experiments, a concentration range of 0.2-1 µM with an incubation time of 12 hours is a good starting point.[1][3] The effective concentration for promoting the nuclear translocation of Flag-TFEB has an EC50 of 2167 nM.[1] It is critical to note that this compound is unstable in solution, and it is highly recommended to prepare it freshly for each experiment.[1][3]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to be effective in N2a (neuroblastoma) cells, where it increases levels of LC3B-II and SQSTM1/p62, which are markers of autophagy.[1]
Q4: How can I verify that TFEB has translocated to the nucleus?
A4: The two most common methods for verifying TFEB nuclear translocation are immunofluorescence microscopy and subcellular fractionation followed by Western blotting.[4][5][6] Immunofluorescence provides a qualitative and quantitative visual assessment of TFEB localization within single cells, while cell fractionation provides a quantitative measure of TFEB protein levels in the nuclear and cytoplasmic compartments of a cell population.[4][5][6]
Troubleshooting Guide: this compound Not Inducing Nuclear Translocation
If you are not observing the expected nuclear translocation of TFEB after treatment with this compound, please follow this step-by-step troubleshooting guide.
DOT script for the troubleshooting workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization | The EMBO Journal [link.springer.com]
- 6. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
TFEB activator 1 cytotoxicity and cell viability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TFEB Activator 1. The information is tailored for researchers, scientists, and drug development professionals to address potential issues related to cytotoxicity and cell viability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound designed to activate the Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.[1][2] The activation of TFEB is achieved through an mTOR-independent mechanism.[2][3] Upon activation, TFEB translocates from the cytoplasm to the nucleus, where it binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes. This leads to an increase in the expression of genes involved in lysosomal function and autophagy, thereby enhancing cellular clearance pathways.[1]
Q2: What are the potential therapeutic applications of this compound?
By enhancing cellular clearance mechanisms, this compound has shown potential in preclinical models of various diseases, particularly neurodegenerative disorders such as Alzheimer's disease.[4] It may help in clearing toxic protein aggregates, such as oligomeric amyloid-β, and reducing cellular stress.[4]
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. A common starting point for in vitro studies is around 1 µM.[4] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How long should I incubate my cells with this compound?
Incubation times can range from a few hours to 24 hours or longer, depending on the desired outcome. For observing TFEB nuclear translocation, a shorter incubation of a few hours may be sufficient. For assessing downstream effects like changes in protein levels or cell viability, a longer incubation of 12-24 hours is often used.[5][6]
Q5: Are there any known off-target effects of this compound?
While this compound is designed to be a specific activator of TFEB, like many small molecules, it may have off-target effects, especially at higher concentrations. It is important to include appropriate controls in your experiments to account for any potential off-target effects. Long-term activation of autophagy, while beneficial in some contexts, could have unintended consequences in others.
Troubleshooting Guide
This guide addresses common issues related to cytotoxicity and cell viability that researchers may encounter when using this compound.
Issue 1: Increased Cell Death or Low Cell Viability After Treatment
Possible Cause 1: High Concentration of this compound
Even though TFEB activators are generally studied for their protective effects, high concentrations of any small molecule can be toxic.
Suggested Solution:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration that gives the desired biological effect without causing significant cell death.
-
Determine the EC50 and CC50: The half-maximal effective concentration (EC50) for TFEB activation and the half-maximal cytotoxic concentration (CC50) should be determined for your specific cell line. The therapeutic window is the concentration range where the compound is effective but not toxic.
Example of Dose-Response Data (Hypothetical):
| Concentration (µM) | % TFEB Nuclear Translocation | % Cell Viability (MTT Assay) |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1.0 | 80 | 92 |
| 5.0 | 95 | 70 |
| 10.0 | 98 | 45 |
| 20.0 | 99 | 15 |
Possible Cause 2: Cell Line Sensitivity
Different cell lines can have varying sensitivities to the same compound.
Suggested Solution:
-
Start with a Low Concentration: When using a new cell line, begin with a lower concentration of this compound and gradually increase it.
-
Consult Literature for Similar Cell Types: Check for published studies that have used TFEB activators in similar cell lines to get an idea of a suitable concentration range.
Reported Cytotoxicity of Other TFEB-Activating Compounds (for reference):
| Compound | Cell Line | Assay | Value |
| GO-Y019 | HCT116 | MTS | GI50: 4 µM |
| B6 | HL-60 | MTT | IC50: < 12.6 µM |
| B6 | KB | MTT | IC50: < 12.6 µM |
| B6 | HeLa | MTT | IC50: 161 µM |
Note: The relationship of these compounds to "this compound" is not specified in the search results.[7]
Possible Cause 3: Prolonged Incubation Time
Continuous exposure to a bioactive compound, even at a non-toxic concentration, can sometimes lead to cytotoxicity over time.
Suggested Solution:
-
Time-Course Experiment: Perform an experiment where you treat the cells with the optimal concentration of this compound and measure cell viability at different time points (e.g., 6, 12, 24, 48 hours).
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Compound Instability
Small molecule compounds can be unstable in solution, leading to variability in experimental outcomes.
Suggested Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment.
-
Proper Storage: Store the stock solution at the recommended temperature (usually -20°C or -80°C) and protect it from light.
Possible Cause 2: Variability in Cell Culture Conditions
Differences in cell passage number, confluency, and media components can affect how cells respond to treatment.
Suggested Solution:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Use the same batch of media and supplements for a set of experiments.
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][10]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.[8][9]
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[12]
Materials:
-
LDH cytotoxicity assay kit (contains LDH substrate, cofactor, and dye)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Cell Viability Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13][14]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells in an opaque-walled 96-well plate.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for cytotoxicity issues.
References
- 1. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB Biology and Agonists at a Glance [mdpi.com]
- 3. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 6. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. promega.com [promega.com]
How to reduce off-target effects of TFEB activator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TFEB activator 1 (also known as TA1 or Compound C1). The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a small molecule identified as an activator of Transcription Factor EB (TFEB).[1][2] Unlike many other TFEB activators that function by inhibiting the mTOR pathway, this compound is reported to be an mTOR-independent activator.[1][3][4] It is believed to directly bind to TFEB, promoting its translocation into the nucleus where it can activate the transcription of genes involved in lysosomal biogenesis and autophagy.[3][4] In one study, it was shown to upregulate TFEB-mediated autophagy in microglia, suggesting its potential as a therapeutic for Alzheimer's disease.[5]
Q2: I am observing a phenotype in my cells treated with this compound, but how can I be sure it is an on-target effect mediated by TFEB?
A2: This is a critical validation step. To confirm that the observed effects are due to TFEB activation, you should perform a rescue experiment using genetic knockdown or knockout of TFEB. If the phenotype persists even in the absence of TFEB, it is likely an off-target effect. Conversely, if the phenotype is diminished or absent in TFEB knockdown/knockout cells, it supports an on-target mechanism.
Q3: My experimental results are inconsistent when using this compound across different cell lines. What could be the reason?
A3: Inconsistent results between different cell lines can be attributed to several factors. The expression levels of TFEB itself or other interacting proteins can vary. Additionally, the activity of upstream regulators of TFEB, such as kinases and phosphatases, might differ, influencing the cell's responsiveness to the activator. It is also possible that the expression of an unknown off-target protein varies between cell lines, leading to different phenotypic outcomes.
Q4: What are the potential off-target effects of this compound, and how can I minimize them in my experimental design?
A4: While this compound is described as mTOR-independent, a complete off-target profile is not widely published. Therefore, it is crucial to proactively minimize potential off-target effects. A key strategy is to use the lowest effective concentration. You should perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., TFEB nuclear translocation or target gene expression). Higher concentrations are more likely to interact with lower-affinity off-target proteins.
Q5: What are some initial steps to troubleshoot if I suspect off-target effects?
A5: If you suspect off-target effects, consider the following:
-
Use a structurally unrelated TFEB activator: Compare the phenotype induced by this compound with that of another TFEB activator that has a different chemical scaffold and mechanism of action (e.g., an mTOR inhibitor like Torin 1). If the phenotype is consistent across different activators, it is more likely to be an on-target effect.
-
Employ a negative control: If available, use a structurally similar but inactive analog of this compound. This can help to rule out effects caused by the chemical scaffold itself rather than specific target engagement.
-
Perform a washout experiment: To determine if the effect is reversible, treat the cells with this compound, then remove it and monitor if the phenotype reverts to the basal state.
Troubleshooting Guides
Issue 1: No or Weak TFEB Activation Observed
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound may be unstable in solution. It is recommended to prepare fresh solutions for each experiment.[1] |
| Suboptimal Concentration | Perform a dose-response curve to identify the optimal concentration for your specific cell type and assay. The reported EC50 for Flag-TFEB nuclear translocation is 2167 nM.[1][3][6] |
| Cellular Context | The baseline activity of TFEB signaling pathways can differ between cell types. Consider using a positive control, such as starvation or treatment with an mTOR inhibitor like Torin 1, to confirm that the TFEB pathway is responsive in your cell line. |
| Assay Sensitivity | Ensure your detection method for TFEB activation (e.g., immunofluorescence for nuclear translocation, qPCR for target genes) is sensitive enough. Optimize antibody concentrations and imaging parameters. |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Troubleshooting Steps |
| Off-target Cytotoxicity | High concentrations of the compound may be engaging off-target proteins that lead to cell death. Reduce the concentration of this compound to the lowest effective dose. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations. |
| Excessive Autophagy | While TFEB activation is generally protective, prolonged and excessive autophagy can lead to autophagic cell death in some contexts. Monitor autophagic flux over time. |
| On-target Toxicity in a Specific Context | Constitutively high TFEB activity has been linked to tumorigenesis in some cancers.[7] Be aware of the cellular context and potential for detrimental long-term effects of sustained TFEB activation. |
Quantitative Data Summary
| Compound | Reported Mechanism | EC50 for TFEB Nuclear Translocation | Cell Line |
| This compound (Compound C1) | mTOR-independent, direct TFEB binder | 2167 nM | HeLa cells stably expressing 3xFlag-TFEB |
Key Experimental Protocols
Protocol 1: TFEB Nuclear Translocation Assay by Immunofluorescence
Objective: To visually assess and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells of interest onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle and positive controls) for the desired time (e.g., 4-16 hours).
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against TFEB diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a sufficient number of cells for statistical analysis.
-
Protocol 2: TFEB Reporter Gene Assay
Objective: To quantitatively measure the transcriptional activity of TFEB.
Methodology:
-
Cell Transfection: Co-transfect cells with a TFEB-responsive reporter plasmid (containing multiple CLEAR elements upstream of a luciferase gene) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[8]
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound or control compounds.
-
Cell Lysis: After the desired treatment duration (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TFEB-responsive firefly luciferase activity to the control Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to TFEB in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[9][10]
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.[9]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge the samples to pellet the aggregated, denatured proteins.[9][11]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TFEB at each temperature by Western blotting or other protein detection methods.
-
Data Interpretation: A positive thermal shift (i.e., more soluble TFEB at higher temperatures in the compound-treated sample compared to the control) indicates that the compound has bound to and stabilized TFEB.
Visualizations
Caption: TFEB activation is regulated by phosphorylation, with mTOR-dependent and independent pathways controlling its nuclear translocation.
Caption: A workflow for validating a TFEB activator and assessing its off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB Biology and Agonists at a Glance | MDPI [mdpi.com]
- 5. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFEB promoter-luciferase reporter vector map and sequence [novoprolabs.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with TFEB activator 1 treatment
This guide provides troubleshooting and frequently asked questions for researchers using TFEB Activator 1 (TA-1), a novel small molecule designed to induce the nuclear translocation of Transcription Factor EB (TFEB). Inconsistent results can arise from various factors, and this document aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (TA-1) is an indirect inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). Under normal nutrient-rich conditions, mTORC1 phosphorylates TFEB at multiple serine residues (e.g., S142 and S211), which causes TFEB to be sequestered in the cytoplasm by binding to 14-3-3 proteins.[1][2] By inhibiting mTORC1, TA-1 promotes TFEB dephosphorylation, leading to its dissociation from 14-3-3 and subsequent translocation into the nucleus.[1][3] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, driving the expression of genes involved in lysosomal biogenesis and autophagy.[2][4]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder.
-
Reconstitution: For a stock solution, dissolve in cell-culture grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Store the lyophilized powder at -20°C. After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use (up to one week), the stock solution can be stored at 4°C.
Q3: What is the recommended working concentration for TA-1?
A3: The optimal working concentration of TA-1 is highly cell-type dependent. We recommend performing a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. Below are suggested starting ranges for common cell lines.
| Cell Line | Recommended Starting Concentration Range | Typical Treatment Time |
| HeLa | 5 - 20 µM | 4 - 8 hours |
| HEK293T | 1 - 10 µM | 4 - 6 hours |
| SH-SY5Y (undifferentiated) | 10 - 30 µM | 6 - 24 hours |
| Primary Neurons | 0.5 - 5 µM | 12 - 24 hours |
Troubleshooting Guides
Problem 1: I do not observe TFEB nuclear translocation after treatment with TA-1.
This is a common issue that can often be resolved by optimizing experimental parameters.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment. Test a range of concentrations from 0.5 µM to 50 µM to find the optimal dose for your cell type. |
| Incorrect Treatment Duration | Conduct a time-course experiment. TFEB translocation can be transient. Assess TFEB localization at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) to identify the peak response time. |
| High Cell Confluency | Cell density can affect mTORC1 activity and cellular signaling. Ensure cells are seeded at a density that results in 50-70% confluency at the time of treatment.[5] High confluency can lead to contact inhibition and altered signaling pathways. |
| Serum/Nutrient Conditions | High concentrations of serum and amino acids in the culture medium strongly activate mTORC1, which may counteract the effect of TA-1.[3][6] Try reducing the serum concentration (e.g., to 1-2% FBS) or briefly starving the cells in amino acid-free medium for 1-2 hours before and during treatment to sensitize them to mTORC1 inhibition. |
| Immunofluorescence Protocol Issues | The method of cell fixation and permeabilization can impact antibody access to the TFEB epitope. See the detailed Optimized Immunofluorescence Protocol below. Ensure your primary antibody is validated for immunofluorescence and used at the recommended dilution. |
Problem 2: I see high variability in TFEB activation between experiments.
Variability can be minimized by controlling for key experimental conditions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell State | Ensure consistency in cell passage number, confluency (aim for 50-70%), and serum lot. Different lots of serum can have varying levels of growth factors that affect the mTORC1 pathway. |
| Stock Solution Degradation | Avoid multiple freeze-thaw cycles of the TA-1 stock solution by preparing single-use aliquots. Make fresh dilutions in pre-warmed culture medium for each experiment. |
| Subjective Data Analysis | Visual assessment of nuclear translocation can be subjective. Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the nuclear-to-cytoplasmic fluorescence ratio for an unbiased measurement.[7] Analyze a consistent number of cells across all conditions (e.g., >100 cells per condition). |
Problem 3: TFEB translocates to the nucleus, but the expression of downstream target genes (LAMP1, CTSD, etc.) does not increase.
This indicates that while TFEB is localizing correctly, its transcriptional activity may be impaired or the timing of your analysis is off.
| Potential Cause | Recommended Solution |
| Insufficient Treatment Duration for Transcription | The transcriptional response occurs after nuclear translocation. While translocation may be visible within hours, significant mRNA accumulation may require longer treatment times (e.g., 12-24 hours). Perform a time-course experiment measuring target gene expression via RT-qPCR. |
| Post-translational Modifications | TFEB activity is also regulated by other post-translational modifications, such as acetylation.[8] If the cellular environment prevents these activating modifications, transcriptional output may be low. |
| Need for Co-factors | TFEB may require co-activators for full transcriptional activity, which could be lacking in your specific cell model.[2] |
| Incorrect Primer Design | For RT-qPCR, ensure that your primers are specific, efficient, and span an exon-exon junction to avoid amplifying genomic DNA. Validate primers with a melt curve analysis. |
Problem 4: I am observing unexpected cytotoxicity or cell death.
While TA-1 is optimized for low toxicity, high concentrations or prolonged exposure can be detrimental, particularly in sensitive cell types.
| Potential Cause | Recommended Solution |
| Concentration is Too High | Your cell type may be particularly sensitive to TA-1 or its solvent, DMSO. Lower the concentration of TA-1 and ensure the final DMSO concentration in your culture medium does not exceed 0.1%. |
| Prolonged mTORC1 Inhibition | Sustained inhibition of mTORC1 can disrupt cellular homeostasis and lead to cell death. Reduce the treatment duration or use a lower, non-toxic concentration identified from a dose-response curve. |
| Off-Target Effects | At high concentrations, all small molecules have the potential for off-target effects. Use the lowest effective concentration that induces TFEB translocation to minimize these risks. |
Visual Guides and Workflows
TFEB Signaling Pathway
Experimental Workflow for TFEB Translocation Assay
Troubleshooting Decision Tree
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining for TFEB Nuclear Translocation
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density to achieve 50-70% confluency on the day of the experiment.
-
Treatment: Remove old media and add fresh media containing the desired concentration of this compound or DMSO vehicle control. Incubate for the optimized duration (e.g., 4 hours).
-
Fixation: Aspirate media and wash cells once with 1X PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with 1X PBS. Permeabilize by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes.
-
Blocking: Wash three times with 1X PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TFEB antibody in the blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer from the cells and add the diluted primary antibody. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with 1X PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in the blocking buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with 1X PBS. Add a DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the TFEB staining and DAPI channels for subsequent analysis.
Protocol 2: RT-qPCR Analysis of TFEB Target Genes
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle for the desired time (e.g., 16 hours).
-
RNA Extraction: Wash cells with 1X PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for your target gene (e.g., LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA template.
-
Run the reaction on a real-time PCR system.
-
Use the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Compare the normalized expression in TA-1 treated samples to the vehicle control.
References
- 1. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of TFEB activity and its potential as a therapeutic target against kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-type Specific Responses to TFEB Activator 1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing TFEB Activator 1 and other small molecule activators of Transcription Factor EB (TFEB).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is TFEB and why is it a therapeutic target?
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance.[1][2] It controls the expression of a network of genes involved in these processes, known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[3][4] By activating TFEB, it is possible to enhance the cell's ability to clear accumulated waste products, such as aggregated proteins and damaged organelles. This makes TFEB an attractive therapeutic target for a variety of diseases associated with lysosomal dysfunction and toxic cellular accumulations, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as lysosomal storage disorders.[1][2][5]
Q2: What are TFEB activators and how do they work?
TFEB activators are typically small molecules that promote the nuclear translocation and activity of TFEB. In resting cells, TFEB is phosphorylated by kinases such as mTORC1 and ERK2, which causes it to be retained in the cytoplasm in an inactive state.[1][6] TFEB activators can work through various mechanisms, including:
-
mTORC1-dependent pathway: Some activators inhibit mTORC1, leading to dephosphorylation of TFEB and its translocation to the nucleus.[6]
-
mTORC1-independent pathways: Other activators can induce TFEB nuclear translocation through alternative signaling pathways, such as those involving ROS-Ca2+-calcineurin signaling.[3][7]
Once in the nucleus, TFEB binds to the CLEAR motif in the promoter region of its target genes, upregulating their expression and thereby enhancing lysosomal and autophagic function.[8]
Q3: What is "this compound" (TA1)?
"this compound" (TA1) is a small molecule that has been shown to enhance the autophagic degradation of oligomeric amyloid-β (oAβ) in microglia.[9] It works by upregulating the nuclear expression of TFEB, which in turn increases the expression of autophagy-related genes and restores autophagy flux.[9] This suggests TA1 as a potential therapeutic agent for Alzheimer's disease by improving the clearance of oAβ by microglia.[9]
Q4: What are other examples of small molecule TFEB activators?
Besides TA1, several other small molecules have been identified as TFEB activators, including:
-
Sulforaphane (SFN): A natural compound that activates TFEB in an mTOR-independent manner, promoting cholesterol clearance in models of Niemann-Pick disease type C.[3][10]
-
Curcumin (B1669340) analog C1: A derivative of curcumin that directly binds to and activates TFEB, independent of mTOR inhibition, and has shown therapeutic potential in Alzheimer's disease models.[11][12]
-
Clomiphene Citrate (B86180) (CC): An FDA-approved drug that has been shown to activate the autophagy-lysosomal pathway by promoting TFEB nuclear translocation.[5]
Q5: What are the expected cellular responses to TFEB activation?
Upon activation of TFEB, researchers can expect to observe a range of cellular responses, including:
-
TFEB nuclear translocation: A hallmark of TFEB activation, observable by immunofluorescence microscopy.[3][5]
-
Increased expression of TFEB target genes: Upregulation of genes involved in lysosomal biogenesis (e.g., LAMP1, CTSD) and autophagy (e.g., LC3B, SQSTM1/p62).[5][9]
-
Enhanced lysosomal biogenesis: An increase in the number and function of lysosomes.[1]
-
Increased autophagic flux: An enhancement of the entire autophagy process, from autophagosome formation to degradation of cargo.[9]
-
Clearance of cellular aggregates: Enhanced degradation of accumulated proteins or lipids.[3][9]
Q6: In which cell types have TFEB activators been shown to be effective?
TFEB activators have demonstrated efficacy in a variety of cell types, including:
-
Microglia: TA1 enhances the clearance of oligomeric amyloid-β.[9]
-
HeLa cells and fibroblasts: Sulforaphane promotes cholesterol clearance in models of Niemann-Pick disease.[3][10]
-
Neuronal cells (PC12, SH-SY5Y): Clomiphene citrate and curcumin analog C1 induce autophagy and lysosomal biogenesis.[5][12]
-
Renal tubular cells: PGC1α-dependent TFEB activation is protective against stress.[13]
-
Endothelial cells: TFEB promotes glucose metabolism.[2]
Q7: What are the common experimental readouts to measure TFEB activation?
Common methods to assess TFEB activation include:
-
Immunofluorescence microscopy: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus.[11]
-
Western blotting: To measure the levels of TFEB in cytosolic and nuclear fractions, and to assess the expression of downstream target proteins like LAMP1, LC3-II, and cathepsins.[3][5]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of TFEB target genes.[5][9]
-
Luciferase reporter assays: Using a reporter construct containing CLEAR elements to directly measure TFEB transcriptional activity.
Part 2: Troubleshooting Guides
Problem 1: No/Weak TFEB Nuclear Translocation Observed
| Possible Cause | Suggested Solution |
| Activator concentration or incubation time is not optimal. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type. TFEB nuclear translocation can be transient. |
| Issues with immunofluorescence protocol. | Ensure proper cell fixation and permeabilization. Use a validated antibody for TFEB and high-quality imaging equipment. Include positive controls, such as starvation (amino acid deprivation) or treatment with a known mTOR inhibitor like Torin1, to ensure the experimental setup is working.[5] |
| Cell-type specific differences in response. | The signaling pathways that regulate TFEB can vary between cell types.[1] Consider that your cell type may have a different sensitivity to the activator or may rely on a different pathway for TFEB activation. |
| Low TFEB expression in the cell line. | Verify the endogenous expression level of TFEB in your cell line using Western blot or qRT-PCR. If expression is low, consider overexpressing TFEB. |
Problem 2: No/Weak Upregulation of TFEB Target Genes
| Possible Cause | Suggested Solution |
| Suboptimal activator treatment. | As with nuclear translocation, optimize the concentration and incubation time of the activator. The kinetics of gene expression changes may differ from those of protein translocation. |
| Issues with qRT-PCR or Western blot. | For qRT-PCR, ensure primer efficiency and specificity. For Western blot, use validated antibodies and appropriate loading controls. Include positive controls to validate your assays. |
| TFEB-independent pathways are dominant in the cell type. | While TFEB is a master regulator, other transcription factors and pathways can also influence lysosomal and autophagic gene expression. Investigate the potential involvement of other members of the MiT/TFE family, such as TFE3. |
| Feedback loops and compensatory mechanisms. | Prolonged activation of TFEB can sometimes trigger feedback mechanisms that dampen the response.[14] Analyze different time points to capture the peak of gene expression. |
Problem 3: Unexpected Cellular Toxicity
| Possible Cause | Suggested Solution |
| Activator concentration is too high. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the activator. Use the lowest effective concentration determined from your dose-response experiments. |
| Off-target effects of the small molecule. | Many small molecules can have off-target effects. If possible, test the effect of a structurally related but inactive compound as a negative control. Also, consider using a different TFEB activator that works through a distinct mechanism to confirm that the observed phenotype is TFEB-dependent. |
| Excessive autophagy or lysosomal activation. | While generally a pro-survival process, excessive or prolonged autophagy can lead to cell death. Assess markers of cell death in parallel with your readouts for TFEB activation. |
Part 3: Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the TFEB activator at the desired concentration and for the appropriate time. Include vehicle-treated and positive control (e.g., Torin1) wells.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against TFEB (e.g., rabbit anti-TFEB) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear TFEB localization or measure the ratio of nuclear to cytoplasmic fluorescence intensity.
-
Protocol 2: Western Blot for TFEB and Downstream Targets
-
Cell Lysis and Protein Quantification:
-
Treat cells as described above.
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TFEB, LAMP1, LC3, or other targets, diluted in the blocking buffer, overnight at 4°C. Use GAPDH or β-actin as a loading control for total lysates, and Histone H3 for nuclear fractions.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for TFEB Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described above.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the PCR reaction mixture containing cDNA, forward and reverse primers for your target genes (e.g., LAMP1, CTSD, LC3B) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Part 4: Quantitative Data Summary
Table 1: Effects of TFEB Activators on TFEB Nuclear Translocation
| Activator | Cell Type | Concentration | Treatment Time | Fold Increase in Nuclear TFEB (approx.) | Reference |
| TA1 | Primary Microglia | 1 µM | 12 h | "Obviously upregulated" | [9] |
| Sulforaphane (SFN) | HeLa NPC1 cells | 15 µM | 24 h | Robust nuclear translocation observed | [3][10] |
| Clomiphene Citrate (CC) | PC12 cells | 10 µM | 4-8 h | ~2-3 fold | [5] |
| Curcumin Analog C1 | P301S mice brain | Not specified | Not specified | Significant increase | [12] |
Table 2: Effects of TFEB Activators on Downstream Target Gene and Protein Expression
| Activator | Cell Type/Model | Target Gene/Protein | Fold Change (approx.) | Reference | | :--- | :--- | :--- | :--- | | TA1 | Primary Microglia | Lamp1, Atg5, Map1lc3b (mRNA) | Upregulated |[9] | | Sulforaphane (SFN) | HeLa NPC1 cells | ULK1, SQSTM1, ATG5, LAMP1 (mRNA) | Upregulated |[7] | | Clomiphene Citrate (CC) | PC12 cells | LC3-II (protein) | ~2.5 fold |[5] | | Clomiphene Citrate (CC) | PC12 cells | LC3B, p62, LAMP2, CTSB, CTSD (mRNA) | ~1.5-2.5 fold |[5] | | Curcumin Analog C1 | P301S mice brain | LAMP1, CTSD (protein) | Significantly increased |[12] |
Part 5: Signaling Pathways and Workflows
Caption: TFEB activation is regulated by phosphorylation. mTOR-dependent activators inhibit kinases like mTORC1, leading to TFEB dephosphorylation and nuclear translocation. mTOR-independent activators can increase lysosomal calcium, activating calcineurin to dephosphorylate TFEB. In the nucleus, TFEB promotes gene expression.
Caption: A typical experimental workflow to assess the efficacy of a TFEB activator. It involves primary (translocation), secondary (gene/protein expression), and functional (autophagic flux) readouts, followed by data analysis.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 4. europeanreview.org [europeanreview.org]
- 5. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 8. Regulation of TFEB activity and its potential as a therapeutic target against kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TFEB-driven lysosomal biogenesis is pivotal for PGC1α-dependent renal stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TFEB-mTORC1 feedback loop in metabolism and cancer [cell-stress.com]
Validation & Comparative
TFEB Activation: A Comparative Analysis of mTOR-Dependent and Independent Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuances of Transcription Factor EB (TFEB) activation is critical for harnessing its therapeutic potential in various diseases, including neurodegenerative disorders and lysosomal storage diseases. This guide provides a comparative analysis of TFEB activators, focusing on the pivotal role of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.
TFEB is a master regulator of lysosomal biogenesis and autophagy, cellular processes essential for clearing aggregated proteins and damaged organelles. Its activity is tightly controlled by its subcellular localization. Inactivated TFEB resides in the cytoplasm, while activated TFEB translocates to the nucleus to drive the expression of target genes. A primary mechanism of TFEB inactivation is phosphorylation by mTOR complex 1 (mTORC1), which promotes TFEB's association with 14-3-3 proteins and its sequestration in the cytoplasm. Consequently, inhibition of mTORC1 is a common strategy to activate TFEB. However, the multifaceted role of mTOR in cellular processes raises concerns about potential side effects from its long-term inhibition[1]. This has spurred the development of TFEB activators that function independently of mTOR.
Comparison of TFEB Activators: mTOR-Dependent vs. mTOR-Independent
Here, we compare representative TFEB activators, highlighting their mechanism of action with respect to the mTOR pathway.
| Activator | Mechanism of Action | mTOR-Dependency | Key Experimental Findings | Reference |
| Torin1/Rapamycin | Allosteric inhibitors of mTORC1. | Dependent | Inhibit mTORC1, leading to TFEB dephosphorylation and nuclear translocation. | [2][3] |
| Curcumin (B1669340) Analog C1 | Directly binds to the N-terminus of TFEB, promoting its nuclear translocation. | Independent | Activates TFEB without inhibiting mTOR activity; does not alter TFEB phosphorylation status. | [4][5] |
| Sulforaphane (SFN) | Induces TFEB dephosphorylation at Ser211 and Ser142. | Independent | Promotes TFEB nuclear translocation without significant inhibition of phosphorylated mTOR or its downstream target RPS6KB1. | [6][7] |
| Genistein | Natural flavonoid that promotes TFEB nuclear translocation. | Dependent (Partial) | Activates TFEB and increases the expression of its target genes; also exhibits partial mTOR inhibition. | [1] |
| Alexidine Dihydrochloride | Acts on a mitochondrial target, leading to a Ca2+-dependent activation of TFEB. | Independent | Engages TFEB activation through a distinct Ca2+-sensing pathway. | [8] |
| Ikarugamycin | Marine-derived natural product. | Independent | Activates TFEB via a Ca2+-dependent mechanism. | [8] |
| Digoxin | Clinically approved drug. | Independent | Activates TFEB through a Ca2+-dependent mechanism. | [8] |
Signaling Pathways of TFEB Activation
The regulation of TFEB is complex, involving multiple signaling pathways that converge on its phosphorylation status and subcellular localization.
mTOR-Dependent TFEB Activation Pathway
Under nutrient-rich conditions, mTORC1 is active on the lysosomal surface and phosphorylates TFEB at key serine residues (S142 and S211), leading to its cytoplasmic retention. Inhibition of mTORC1 by compounds like rapamycin or Torin1 prevents this phosphorylation, allowing TFEB to translocate to the nucleus.
Caption: mTOR-Dependent TFEB Activation Pathway.
mTOR-Independent TFEB Activation by Curcumin Analog C1
The curcumin analog C1 represents a direct activation mechanism. It physically interacts with TFEB, inducing a conformational change that facilitates its nuclear import, bypassing the need for mTOR inhibition.
Caption: mTOR-Independent TFEB Activation by C1.
Key Experimental Protocols
The characterization of TFEB activators relies on a set of standard molecular and cellular biology techniques.
Immunofluorescence for TFEB Nuclear Translocation
This assay visually determines the subcellular localization of TFEB.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or N2a) on coverslips and treat with the compound of interest for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for TFEB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cells showing nuclear TFEB localization or measure the ratio of nuclear to cytoplasmic fluorescence intensity.
References
- 1. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of TFEB and V-ATPases by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 7. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Orthogonal Methods for Validating the Effects of TFEB Activator 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the biological effects of TFEB Activator 1, a small molecule designed to modulate the activity of Transcription Factor EB (TFEB). TFEB is a master regulator of the autophagy-lysosomal pathway, a critical cellular process for clearing damaged organelles and protein aggregates.[1][2] Validating the on-target effects of activators like this compound requires a multi-faceted approach. This document outlines key validation techniques, presents comparative data from representative TFEB activators, and provides detailed experimental protocols.
TFEB Signaling Pathway
The activity of TFEB is primarily regulated by its subcellular localization. Under basal conditions, the mTORC1 kinase phosphorylates TFEB, leading to its retention in the cytoplasm.[3][4][5] Upon mTORC1 inhibition (e.g., by starvation or pharmacological agents like Torin1) or under conditions of lysosomal stress, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[3] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoters of its target genes, driving the expression of genes involved in lysosomal biogenesis and autophagy.[1][2] Some activators, like Sulforaphane (SFN), can induce TFEB nuclear translocation through a calcium-dependent calcineurin-mediated pathway, independent of mTORC1 inhibition.[6][7]
Caption: TFEB Signaling Pathway.
Orthogonal Validation Strategy
A robust validation of this compound should confirm its effect at multiple stages of the TFEB signaling cascade, from the initial activation step to the downstream cellular consequences. The following sections detail key orthogonal methods and provide representative quantitative data. While specific data for "this compound" is limited in publicly available literature, data from well-characterized TFEB activators, Torin1 (an mTOR inhibitor) and Sulforaphane (SFN), are used for illustrative purposes.[3][6][7][8][9]
An abstract concerning a compound referred to as "TA1" indicates it upregulates nuclear TFEB expression and autophagy-related genes, leading to a recovery of autophagy flux.[10]
TFEB Nuclear Translocation
The hallmark of TFEB activation is its translocation from the cytoplasm to the nucleus. This can be assessed both qualitatively and quantitatively.
| Method | Principle | Representative Data (Fold Change or % Nuclear Localization) | Advantages | Disadvantages |
| Immunofluorescence Microscopy | Visualization of TFEB subcellular localization using a specific antibody. | Torin1 (500 nM, 12h): Significant increase in nuclear TFEB signal.[9] SFN (15 µM, 24h): Robust translocation from cytosol to nucleus.[7] | Provides spatial information; single-cell analysis is possible. | Can be semi-quantitative; potential for antibody-related artifacts. |
| Subcellular Fractionation & Western Blot | Biochemical separation of nuclear and cytoplasmic fractions followed by immunoblotting for TFEB. | Torin1 (500 nM, 12h): Increased TFEB protein expression in the nuclear fraction and decreased in the cytoplasmic fraction.[9] | Quantitative; allows for analysis of post-translational modifications. | Does not provide single-cell resolution; potential for cross-contamination of fractions. |
TFEB-Dependent Gene Expression
Nuclear TFEB activates the transcription of a network of genes involved in lysosomal biogenesis and autophagy.
| Method | Principle | Representative Data (Fold Change in mRNA) | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Measurement of mRNA levels of TFEB target genes (e.g., LAMP1, CTSD, SQSTM1, ATG5). | Torin1: Significant increase in TFEB and its target genes.[8] SFN (15 µM, 9h): Increased transcripts of lysosomal (ATP6V1H, CTSB, TPP1, MCOLN1) and autophagic genes.[6] | Highly sensitive and quantitative; high-throughput potential. | Measures mRNA levels, which may not always correlate with protein expression. |
| Reporter Assays | A luciferase or fluorescent reporter gene is placed under the control of a promoter containing CLEAR elements. | Torin1: Potently induced TFEB-luciferase reporter activity.[3] | Direct measure of TFEB transcriptional activity; suitable for high-throughput screening. | Can be influenced by off-target effects on the reporter system. |
Lysosomal Biogenesis and Function
Activation of TFEB should lead to an increase in the number and function of lysosomes.
| Method | Principle | Representative Data (Fold Change in Signal) | Advantages | Disadvantages |
| LysoTracker Staining | Staining of acidic organelles (lysosomes) with a fluorescent dye. | Imatinib (c-Abl inhibitor, 10µM, 24h): Increased LysoTracker signal detected by flow cytometry.[11][12] | Simple and widely used for visualizing lysosomes. | Not entirely specific for lysosomes; pH-dependent. |
| LAMP1 Expression | Quantification of the lysosomal-associated membrane protein 1 (LAMP1) by immunofluorescence or Western blot. | SFN (15 µM, 12h): Significantly increased LAMP1 immunofluorescence intensity.[7] | LAMP1 is a well-established lysosomal marker. | Changes in LAMP1 levels may not directly correlate with lysosomal degradative capacity. |
| Cathepsin Activity Assays | Measurement of the activity of lysosomal proteases, such as Cathepsin D. | Torin1: Increased Cathepsin D (CTSD) levels.[9] | Direct measure of lysosomal degradative function. | Activity can be influenced by factors other than TFEB. |
Autophagic Flux
TFEB activation is expected to enhance the entire process of autophagy, from autophagosome formation to their fusion with lysosomes and degradation of their content.
| Method | Principle | Representative Data (Fold Change in LC3-II Flux) | Advantages | Disadvantages |
| LC3 Turnover Assay (Western Blot) | Measurement of the conversion of LC3-I to LC3-II and its degradation in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1). | TFEB Overexpression: Significantly increased LC3-II flux.[1] | Gold standard for measuring autophagic flux. | Requires careful optimization and interpretation. |
| p62/SQSTM1 Degradation (Western Blot) | Monitoring the degradation of the autophagy substrate p62. | Torin1: Decreased SQSTM1 levels.[9] | p62 levels are inversely correlated with autophagic activity. | p62 levels can be affected by other cellular processes. |
| Tandem Fluorescent-Tagged LC3 (e.g., mCherry-EGFP-LC3) | Differentiates between acidic autolysosomes (red fluorescence) and neutral autophagosomes (yellow fluorescence). | TA1: A study on "TA1" utilized mCherry-EGFP-LC3 to determine autophagy flux.[10] | Allows for visualization and quantification of autophagic flux in living cells. | Requires transfection and expression of a reporter construct. |
Experimental Workflow & Logical Relationships
The validation of a TFEB activator should follow a logical progression, starting from the most direct effect (nuclear translocation) and moving to downstream functional consequences.
Caption: Experimental Workflow.
Caption: Logical Relationships of TFEB Activation.
Detailed Experimental Protocols
Immunofluorescence for TFEB Nuclear Translocation
Objective: To visualize the subcellular localization of TFEB.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate cells with the primary TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image the slides using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition.
qPCR for TFEB Target Gene Expression
Objective: To quantify the mRNA levels of TFEB target genes.
Materials:
-
Cells cultured in multi-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Plate cells and treat with this compound and vehicle control.
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Perform the qPCR reaction in a qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
LC3 Turnover Assay by Western Blot
Objective: To measure autophagic flux.
Materials:
-
Cells cultured in multi-well plates
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Create four experimental groups: (1) Vehicle control, (2) this compound, (3) Vehicle control + lysosomal inhibitor, (4) this compound + lysosomal inhibitor.
-
Add the lysosomal inhibitor for the last 2-4 hours of the treatment with this compound.
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and image the blot.
-
Re-probe the membrane for the loading control.
-
Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
References
- 1. TFEB activation protects against cardiac proteotoxicity via increasing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A lysosome‐to‐nucleus signalling mechanism senses and regulates the lysosome via mTOR and TFEB | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane Activates a lysosome-dependent transcriptional program to mitigate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deregulation of mTORC1-TFEB axis in human iPSC model of GBA1-associated Parkinson’s disease [frontiersin.org]
- 9. Torin 1 alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-Abl Inhibition Activates TFEB and Promotes Cellular Clearance in a Lysosomal Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TFEB Activator 1: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of TFEB activator 1, a curcumin (B1669340) analog compound, ensuring the protection of personnel and the environment.
All chemical waste, including this compound and its solutions, must be managed in accordance with federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Precaution Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves (such as nitrile gloves). | To prevent eye and skin contact with the compound. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any fine powders or aerosols. |
| Spill Response | In case of a spill, isolate the area. For solid spills, gently sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material. Place all contaminated materials in a sealed, labeled container for disposal. | To prevent environmental contamination and personnel exposure. |
| First Aid | Skin Contact: Immediately wash the affected area with soap and plenty of water. Eye Contact: Rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention. | To mitigate potential health effects from accidental exposure. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unadulterated, expired, or unused solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated items such as weighing boats, contaminated gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
DMSO Solutions: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Collect waste solutions of this compound in DMSO in a designated, sealed container for halogenated organic solvent waste. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[1][2]
-
Ethanol (B145695) Solutions: If this compound is dissolved in ethanol, collect this waste in a separate, sealed container designated for flammable, non-halogenated organic solvent waste.
-
Aqueous Solutions: While this compound has low aqueous solubility, any aqueous waste containing this compound should be collected as hazardous chemical waste. Do not dispose of it down the drain.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's EHS guidelines.
-
After triple rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[4]
-
Container Selection and Labeling
The choice of container and proper labeling are vital for safety and compliance.
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
For liquid waste, ensure the container is not overfilled; a general guideline is to fill it to no more than 80% of its capacity.
-
-
Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound (Curcumin analog compound C1)" and the solvent(s) (e.g., "Dimethyl Sulfoxide").
-
The approximate concentrations and volumes of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Accumulation and Storage
Safe storage of chemical waste within the laboratory is a temporary measure before collection.
-
Storage Location: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
-
Container Integrity: Keep waste containers sealed at all times, except when adding waste.[3]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3]
Arranging for Disposal
The final step is to coordinate the removal of the hazardous waste from your laboratory.
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.[5]
-
Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling TFEB Activator 1
For researchers, scientists, and drug development professionals utilizing TFEB activator 1, this guide provides essential safety and logistical information to ensure safe handling, effective use, and proper disposal. Adherence to these protocols is critical for minimizing risk and maintaining a safe laboratory environment.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans for this compound (CAS No. 39777-61-2). As a potent small molecule compound, careful handling is paramount.
Personal Protective Equipment (PPE)
When working with this compound in a solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be splash-proof and provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, with the outer glove changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Should be fully buttoned and have tight-fitting cuffs. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and dark place as recommended by the supplier.
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All manipulations of the solid compound, including weighing and transfer, must be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Solutions of this compound should be prepared fresh for each experiment, as the compound may be unstable in solution.
-
-
Experimentation:
-
When using the compound in cell culture or other experimental systems, continue to wear appropriate PPE.
-
Avoid the generation of aerosols.
-
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing work.
-
Quantitative Safety Data
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, some quantitative toxicity data has been reported.
| Metric | Value | Species | Route of Administration |
| LD50 (Median Lethal Dose) | 175 mg/kg | Rat | Intravenous |
This LD50 value indicates a moderate level of acute toxicity. It is crucial to handle the compound with care to avoid accidental exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Solid Waste:
-
Collect any unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused prepared solutions and experimental media, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be disposed of as solid hazardous waste.
-
Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or DMSO) to remove all traces of the compound. The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste containers must be stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
By adhering to these safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while prioritizing personal and environmental safety.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
